Product packaging for 3-iodo-N-methylbenzamide(Cat. No.:CAS No. 90434-01-8)

3-iodo-N-methylbenzamide

Cat. No.: B2752126
CAS No.: 90434-01-8
M. Wt: 261.062
InChI Key: CJOMJVXNBHDPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-iodo-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B2752126 3-iodo-N-methylbenzamide CAS No. 90434-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOMJVXNBHDPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-iodo-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-iodo-N-methylbenzamide

Executive Summary

This compound is a halogenated aromatic amide that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. While its direct biological applications are not extensively documented, its true potential lies in its chemical architecture. The presence of an iodine atom on the phenyl ring offers a reactive handle for a multitude of cross-coupling reactions, allowing for the strategic elaboration of the molecular scaffold. This, combined with the foundational benzamide motif—a privileged structure in drug discovery—makes this compound a key intermediate for accessing novel chemical entities with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic pathways, and analytical characterization, designed for researchers and scientists engaged in drug development and synthetic chemistry.

Core Chemical Identity and Physical Properties

This compound is a solid organic compound distinguished by a central benzamide core, functionalized with a methyl group on the amide nitrogen and an iodine atom at the meta-position of the benzene ring. This specific arrangement of functional groups dictates its physical properties and, more importantly, its chemical reactivity.

The compound's fundamental identifiers and physical characteristics are summarized below. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 90434-01-8[1][2][3][4][5]
Molecular Formula C₈H₈INO[1][3][4][5]
Molecular Weight 261.06 g/mol [1][5][6]
Appearance Solid[4]
Purity Commercially available at ≥96%[4]
Storage Conditions 2-8°C, protect from light[1][4]

The requirement for refrigerated and light-protected storage suggests a potential sensitivity to thermal degradation or photochemical decomposition over extended periods.[1][4] While empirically determined solubility data is sparse, its structural similarity to N-methylbenzamide suggests low solubility in water but good solubility in common organic solvents like alcohols, ethyl acetate, and chlorinated solvents.[7][8]

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the amide functionality and the carbon-iodine bond.

Amide Group Reactivity

The N-methylamide group is relatively stable but can undergo reactions typical of secondary amides under specific conditions. It is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The amide functionality is considered a weak base.[8][9] It is generally incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10][11]

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The most significant feature for a medicinal or synthetic chemist is the C-I bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition steps. This makes this compound an exceptional building block for constructing more complex molecules. Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of various aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, a common motif in bioactive molecules.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products, allowing for the introduction of diverse amine functionalities.

Caption: Key cross-coupling reactions involving this compound.

Proposed Synthesis Protocol

A standard and reliable method for the laboratory-scale synthesis of this compound is the amidation of 3-iodobenzoic acid using a peptide coupling agent. This approach avoids the need to handle the more hazardous 3-iodobenzoyl chloride.

Objective: To synthesize this compound from 3-iodobenzoic acid and methylamine.

Materials:

  • 3-Iodobenzoic acid

  • Methylamine solution (e.g., 2.0 M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodobenzoic acid (1.0 eq). Dissolve it in anhydrous DCM or DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes. This forms the active ester intermediate.

  • Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the slow, dropwise addition of the methylamine solution (1.2 eq) while cooling the flask in an ice bath to manage any exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques should be employed.

Purity Assessment via HPLC:

  • Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detector set at a wavelength where the benzamide chromophore absorbs (e.g., 254 nm).

  • Expected Result: A single major peak indicating high purity. The retention time is dependent on the specific method conditions.

Structural Elucidation:

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a doublet for the N-methyl group around 2.8-3.0 ppm, and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals for the carbonyl carbon (~165-170 ppm), the iodine-bearing aromatic carbon (~95 ppm), other aromatic carbons (120-140 ppm), and the N-methyl carbon (~26 ppm) are expected.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to its molecular weight (261.06).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.

References

An In-depth Technical Guide to the Synthesis of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides comprehensive and technically sound protocols for the synthesis of 3-iodo-N-methylbenzamide, a valuable building block in medicinal chemistry and drug development. The methodologies outlined herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but also the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction to this compound

This compound is a substituted aromatic amide of significant interest in organic synthesis. The presence of an iodine atom on the benzene ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups. The N-methylamide moiety is a common feature in many biologically active molecules. Consequently, this compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and materials for molecular imaging.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary and logically sound strategies, each with its own set of advantages and considerations.

  • Route 1: Amidation of 3-iodobenzoyl Chloride: This is a classic and highly efficient method involving the reaction of a stable, commercially available acyl chloride with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Route 2: Electrophilic Iodination of N-methylbenzamide: This approach involves the direct iodination of the N-methylbenzamide backbone. This method relies on the principles of electrophilic aromatic substitution, where an electrophilic iodine species is generated in situ to react with the aromatic ring.

This guide will provide detailed protocols for both synthetic pathways.

Route 1: Synthesis via Amidation of 3-iodobenzoyl Chloride

This is often the preferred route due to its high efficiency and the ready availability of the starting materials. The core of this synthesis is the reaction between an acyl chloride and an amine to form an amide.[1][2]

Theoretical Foundation

The reaction proceeds through a nucleophilic addition-elimination mechanism.[3][4][5] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion as the leaving group to yield the stable N-methylbenzamide product. A key consideration in this reaction is the formation of hydrogen chloride (HCl) as a byproduct.[4][6] To prevent the protonation of the methylamine starting material, which would render it non-nucleophilic, a base is typically added to neutralize the HCl, or an excess of methylamine is used.[3][6]

Experimental Workflow: Amidation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 3-iodobenzoyl chloride in a suitable solvent (e.g., DCM) cool Cool the acyl chloride solution to 0°C start->cool amine Prepare a solution of methylamine base Prepare a solution of a non-nucleophilic base (e.g., triethylamine) add_amine Slowly add the methylamine solution cool->add_amine add_base Add the base to the reaction mixture add_amine->add_base warm Allow the reaction to warm to room temperature and stir add_base->warm quench Quench the reaction with water warm->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry filter Filter and concentrate in vacuo dry->filter purify Purify by recrystallization or column chromatography filter->purify

Caption: Experimental workflow for the amidation of 3-iodobenzoyl chloride.

Detailed Protocol: Amidation

Materials:

  • 3-Iodobenzoyl chloride[7][8][9]

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzoyl chloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Slowly add the methylamine/triethylamine solution to the cooled 3-iodobenzoyl chloride solution dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

ParameterValue
Starting Material 3-Iodobenzoyl chloride
Reagents Methylamine, Triethylamine
Solvent Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%

Route 2: Synthesis via Electrophilic Iodination of N-methylbenzamide

This synthetic route involves the direct functionalization of the N-methylbenzamide aromatic ring. It is a viable alternative, particularly if N-methylbenzamide is a more readily available or cost-effective starting material.

Theoretical Foundation

This synthesis is based on the electrophilic aromatic substitution (EAS) mechanism.[10][11] The amide group (-CONHCH₃) is a meta-director. Therefore, direct iodination of N-methylbenzamide will predominantly yield the desired 3-iodo isomer. Molecular iodine (I₂) itself is not electrophilic enough to react with the deactivated benzene ring.[12] Consequently, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[10][12][13] Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or a mixture of iodine and a persulfate salt.[12][14][15]

Reaction Scheme: Electrophilic Iodination

G N-methylbenzamide N-methylbenzamide This compound This compound N-methylbenzamide->this compound I₂, Oxidizing Agent (e.g., H₂O₂/H₂SO₄)

Caption: Overall reaction for the electrophilic iodination of N-methylbenzamide.

Detailed Protocol: Electrophilic Iodination

Materials:

  • N-methylbenzamide

  • Iodine (I₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Sodium thiosulfate

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-methylbenzamide (1 equivalent) in glacial acetic acid.

  • Add elemental iodine (0.5 equivalents) to the solution.

  • In a separate beaker, prepare a solution of ammonium persulfate (1.2 equivalents) in a small amount of water.

  • Slowly add concentrated sulfuric acid to the N-methylbenzamide/iodine mixture, keeping the temperature below 30°C.

  • Add the ammonium persulfate solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water and a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Starting Material N-methylbenzamide
Reagents Iodine, Ammonium persulfate, Sulfuric acid
Solvent Acetic acid
Temperature 60-70°C
Reaction Time 4-6 hours
Typical Yield Moderate to good

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic region will display a splitting pattern consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the different carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₈INO, MW: 261.06 g/mol ).[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H stretches.

  • Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values.

Safety Considerations

  • 3-Iodobenzoyl chloride is corrosive and lachrymatory. It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Methylamine is a flammable and corrosive gas or solution. It should be handled in a well-ventilated area or fume hood.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.

  • Sulfuric acid is a strong corrosive acid. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This guide has detailed two robust and reliable protocols for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The amidation of 3-iodobenzoyl chloride is generally the more direct and higher-yielding approach. However, the electrophilic iodination of N-methylbenzamide provides a solid alternative. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently synthesize this important chemical intermediate for their research and development needs.

References

3-iodo-N-methylbenzamide CAS number 90434-01-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-iodo-N-methylbenzamide (CAS: 90434-01-8)

Abstract

This compound is a chemical compound with significant potential in medicinal chemistry and drug development, particularly as a fragment or intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of this compound. Special emphasis is placed on its emerging role as a key structural motif in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted anticancer therapies.[1][2]

Introduction

This compound, with the CAS number 90434-01-8, is a substituted aromatic amide. Its structure, featuring an iodine atom on the benzene ring and an N-methylamide group, makes it a versatile building block in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the amide moiety can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.

While this compound may not be an active pharmaceutical ingredient in itself, its structural components are found in numerous biologically active molecules. Of particular note is its relevance to the field of oncology, where the benzamide core is a common feature of PARP inhibitors.[1][2][3] PARP enzymes are essential for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[4] This guide will delve into the synthesis of this compound and explore its potential as a scaffold in the rational design of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 90434-01-8[5][6][7][8][]
Molecular Formula C8H8INO[7][8][]
Molecular Weight 261.06 g/mol [7][]
Melting Point 95-97 °C[5][6]
Boiling Point 342.3±25.0 °C (Predicted)[5]
Density 1.719±0.06 g/cm3 (Predicted)[5]
Appearance White solid[10]
Canonical SMILES CNC(=O)C1=CC(=CC=C1)I[]
InChI InChI=1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)[]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound is a straightforward process that can be achieved through several established synthetic routes. The most common and efficient method involves the acylation of methylamine with 3-iodobenzoyl chloride.[11]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Start Starting Materials: - 3-Iodobenzoyl Chloride - Methylamine Reaction Reaction: Nucleophilic Acyl Substitution Start->Reaction Base (e.g., Et3N) Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-iodobenzoyl chloride and methylamine.

Materials:

  • 3-Iodobenzoyl chloride[12]

  • Methylamine (as a solution in THF or as a gas)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: Slowly add a solution of methylamine (1.1 eq) in THF to the stirred solution of 3-iodobenzoyl chloride. To neutralize the hydrochloric acid byproduct, add triethylamine (1.2 eq). The reaction is a nucleophilic acyl substitution.[11][13]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.[5][6]

Applications in Research and Drug Development

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of more complex molecules, particularly PARP inhibitors.

Role as a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][3] Inhibitors of PARP, particularly PARP1 and PARP2, have shown significant clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][4]

The benzamide moiety is a key pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[4] The this compound structure provides a valuable starting point for the development of novel PARP inhibitors. The iodine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce different substituents that can interact with specific residues in the PARP active site, thereby modulating potency and selectivity.

PARP_Inhibitor_Scaffold cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_sar SAR Studies cluster_lead Lead Compound Scaffold This compound Modification Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Scaffold->Modification Library Diverse Benzamide Derivatives Modification->Library Screening PARP Inhibition Assays Library->Screening SAR Structure-Activity Relationship Screening->SAR Lead Optimized PARP Inhibitor SAR->Lead

Caption: Drug discovery workflow utilizing this compound as a scaffold for PARP inhibitors.

The development of dual-target PARP inhibitors is an emerging strategy to overcome drug resistance and enhance therapeutic efficacy.[1][2] The versatility of the this compound scaffold makes it an attractive candidate for designing such multi-targeting agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10][14][15]

  • Handling: Avoid contact with skin and eyes, and do not breathe dust.[10] Handle in a well-ventilated area or under a fume hood.[16]

  • Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[14][15]

    • Skin: Wash off immediately with plenty of soap and water.[14]

    • Inhalation: Move to fresh air.[14]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[14]

Consult the Safety Data Sheet (SDS) for complete safety and handling information.[10][14][15][16][17]

Conclusion

This compound (CAS: 90434-01-8) is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry, particularly in the development of PARP inhibitors for cancer therapy. Its straightforward synthesis and the reactivity of the iodine atom allow for the creation of diverse molecular libraries for structure-activity relationship studies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic Elucidation of 3-iodo-N-methylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the characterization of 3-iodo-N-methylbenzamide. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this compound is not extensively published, this guide synthesizes predicted spectral characteristics based on foundational spectroscopic principles and comparative data from analogous structures, such as N-methylbenzamide. Detailed experimental protocols are provided, explaining the underlying rationale for procedural choices to ensure data integrity and reproducibility. This guide is intended to serve as a practical resource for the synthesis, analysis, and quality control of this compound and related chemical entities.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. The introduction of an iodine atom onto the benzene ring can significantly influence the molecule's steric and electronic properties, making it a valuable building block or a target molecule in drug discovery programs. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques provide a non-destructive and highly informative approach to achieve this. This guide outlines the standard spectroscopic workflow for the comprehensive analysis of this compound, focusing on ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure

The structural integrity of a compound is the foundation of its chemical and biological properties. The IUPAC name for the compound of interest is this compound, and its molecular formula is C₈H₈INO.[1] The molecular weight is approximately 261.06 g/mol .[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The iodine atom at the meta-position will influence the chemical shifts of the aromatic protons through its inductive and resonance effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Assignment
~8.1s-Ar-H
~7.8d~7.8Ar-H
~7.7d~7.8Ar-H
~7.2t~7.8Ar-H
~6.3br s-N-H
~3.0d~4.8-CH₃

Rationale for Predictions: The predictions are based on the known spectrum of N-methylbenzamide and the expected substituent effects of iodine. The aromatic region will be complex due to the meta-substitution pattern. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons will appear as a doublet due to coupling with the adjacent N-H proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The iodine atom will have a significant impact on the chemical shift of the carbon to which it is attached (C-I).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~167C=O
~142Ar-C
~139Ar-C
~135Ar-C
~130Ar-C
~126Ar-C
~94C-I
~27-CH₃

Rationale for Predictions: The carbonyl carbon is expected to be the most downfield signal. The carbon bearing the iodine atom will be significantly shielded compared to an unsubstituted aromatic carbon. The chemical shifts of the other aromatic carbons are predicted based on the additivity rules for substituents.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 Prepared Sample acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to internal standard proc2->proc3 proc4 Integrate and analyze spectra proc3->proc4 end Structural Elucidation proc4->end Final Spectra

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire the ¹³C spectrum with proton decoupling. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as absorptions related to the aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)Functional Group Assignment
~3300N-H stretching (Amide A)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1640C=O stretching (Amide I)
~1540N-H bending and C-N stretching (Amide II)
~1450, ~1400Aromatic C=C stretching
~750Aromatic C-H out-of-plane bending
~550C-I stretching

Rationale for Predictions: The positions of the amide bands are characteristic and provide strong evidence for the presence of the N-methylbenzamide core.[3][4] The C-I stretch is expected at a low wavenumber.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the IR beam, and the spectrum is acquired.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are of interest.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Fragmentation Ion
261[M]⁺˙ (Molecular Ion)
232[M - C₂H₅]⁺
204[M - CONHCH₃]⁺
134[M - I]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Rationale for Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of substituents from the aromatic ring.[5]

Proposed Fragmentation Pathway

MS_Fragmentation M [C₈H₈INO]⁺˙ m/z = 261 frag1 [C₇H₅INO]⁺ m/z = 232 M->frag1 - C₂H₅ frag2 [C₆H₄I]⁺ m/z = 204 M->frag2 - CONHCH₃ frag3 [C₈H₈NO]⁺ m/z = 134 M->frag3 - I frag4 [C₇H₅O]⁺ m/z = 105 frag3->frag4 - NHCH₃ frag5 [C₆H₅]⁺ m/z = 77 frag4->frag5 - CO

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will generate the molecular ion and a series of fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that may be used to primarily observe the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. This guide has detailed the predicted spectroscopic data based on established principles and data from related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. For researchers working with this compound, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing their research and development activities.

References

An In-Depth Technical Guide to the Solubility of 3-iodo-N-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the solubility characteristics of 3-iodo-N-methylbenzamide, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in the successful formulation, bioavailability, and overall efficacy of therapeutic agents, this document offers both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development.[1][2] We will delve into the physicochemical principles governing the dissolution of this substituted benzamide and provide a detailed, field-proven protocol for its quantitative solubility determination.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₈H₈INO) possesses a distinct architecture that dictates its interactions with various organic solvents.[3][4]

  • The Benzamide Core: The fundamental benzamide structure consists of a benzene ring attached to a carboxamide group.[5] This core imparts a degree of polarity due to the amide functional group, which can engage in hydrogen bonding as an acceptor.[6]

  • N-Methyl Substitution: The presence of a methyl group on the amide nitrogen slightly increases the molecule's lipophilicity and prevents hydrogen bond donation from this nitrogen.[6]

  • Iodo- Substitution at the 3-Position: The iodine atom on the benzene ring significantly increases the molecular weight and introduces a halogen bond donor capability, potentially influencing interactions with specific solvents.

  • Aromatic System: The benzene ring itself is nonpolar and favors interactions with other aromatic or nonpolar solvents.[6]

Based on these structural features, the principle of "like dissolves like" provides a foundational predictive framework.[5][7] We can anticipate that this compound will exhibit favorable solubility in polar aprotic and some polar protic solvents that can effectively solvate both the polar amide moiety and the nonpolar iodinated benzene ring.

Theoretical Framework: Factors Governing Solubility

Several key factors influence the extent to which a solute like this compound will dissolve in a given organic solvent:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8]

  • Hydrogen Bonding: The ability of the solvent and solute to form hydrogen bonds can significantly enhance solubility. The amide group of this compound can act as a hydrogen bond acceptor.[5][6]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8]

  • Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[8]

A study on the solubility of benzamide in various organic solvents revealed the following trend: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9][10] This provides a valuable starting point for selecting solvents to test with this compound.

Quantitative Determination of Solubility: The Shake-Flask Method with HPLC Analysis

To obtain precise and reliable solubility data, the shake-flask method is a well-established and robust technique.[11][12][13] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.[1] The subsequent quantification of the dissolved compound is accurately achieved using High-Performance Liquid Chromatography (HPLC).[14][15][16]

Below is a detailed protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound shake Add compound to solvent in sealed vial prep_compound->shake prep_solvent Measure precise volume of solvent prep_solvent->shake incubate Incubate and agitate (e.g., 24h at 25°C) shake->incubate Establish equilibrium centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute filtered saturated solution filter->dilute hplc Inject onto HPLC system dilute->hplc quantify Quantify against calibration curve hplc->quantify end end quantify->end Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for solubility determination using the shake-flask method and HPLC.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure undissolved solid remains at the end of the equilibration period.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24 hours is recommended).[1][17]

  • Phase Separation:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for settling.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This filtered solution represents the saturated solution.[11]

  • Preparation of Standards and Sample for HPLC Analysis:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the saturated solution.[16]

    • Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the range of the calibration curve.[18]

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase for the analysis of this compound. The detection wavelength should be set to an absorbance maximum for the compound.

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample of the saturated solution.

  • Data Analysis and Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Expected Solubility Trends and Data Presentation

Anticipated Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like acetone and polar protic solvents like methanol and ethanol, which can effectively solvate the amide group.[5][9]

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents like hexane, where the polar amide group would not be effectively solvated.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted Solubility RankExperimental Value (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
TolueneNonpolar AromaticLowTo be determined
HexaneNonpolarVery LowTo be determined

This table should be populated with experimentally determined values as outlined in the protocol above.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has provided a robust framework for understanding and determining this property. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable solubility data necessary to advance their scientific objectives. The shake-flask method coupled with HPLC analysis represents a gold-standard approach for obtaining these crucial measurements.

References

A Technical Guide to the Biological Evaluation of 3-Iodo-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a wide array of therapeutic agents targeting diverse biological pathways.[1] Derivatives of benzamide have demonstrated a remarkable range of pharmacological effects, including antipsychotic, antiemetic, anticancer, and antimicrobial activities.[1][2] The 3-iodo-N-methylbenzamide framework represents a particularly versatile starting point for drug discovery. The iodine atom at the 3-position serves as a highly effective synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the N-methylbenzamide core provides a stable anchor for interacting with biological targets.

This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) and modulators of microtubule dynamics. We will delve into the mechanistic rationale behind these activities and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Part 1: Key Biological Targets and Mechanisms of Action

PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of nuclear enzymes essential for cellular homeostasis, with PARP-1 being the most abundant and well-studied member.[3] PARP-1 functions as a DNA damage sensor, primarily recognizing and binding to single-strand breaks (SSBs).[3] Upon activation, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[3][4] This PARylation process creates a scaffold that recruits the necessary protein machinery to repair the DNA break.[3]

The benzamide moiety is a key pharmacophore in many potent PARP inhibitors because it effectively mimics the nicotinamide portion of NAD+, competitively binding to the enzyme's catalytic site and preventing PAR chain synthesis.[3] This inhibition "traps" the PARP enzyme on the DNA at the site of damage, creating a toxic PARP-DNA complex that obstructs DNA replication.[5]

This mechanism is particularly powerful in the context of cancer therapy through a concept known as synthetic lethality . Many cancers, especially those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing highly lethal double-strand breaks (DSBs).[3] When PARP is inhibited, the unrepaired SSBs collapse replication forks during cell division, leading to the formation of DSBs.[3] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) ssb Single-Strand Break (SSB) parp PARP-1 Binds SSB ssb->parp parp_inhibitor PARP Inhibitor parp->parp_inhibitor parp_trapped PARP Trapped on DNA parp_inhibitor->parp_trapped Inhibition dsb Replication Fork Collapse -> DSB parp_trapped->dsb hr Homologous Recombination (HR) Repair dsb->hr survival Cell Survival & Repair hr->survival ssb_c Single-Strand Break (SSB) parp_c PARP-1 Binds SSB ssb_c->parp_c parp_inhibitor_c PARP Inhibitor parp_c->parp_inhibitor_c parp_trapped_c PARP Trapped on DNA parp_inhibitor_c->parp_trapped_c Inhibition dsb_c Replication Fork Collapse -> DSB parp_trapped_c->dsb_c hr_c Deficient HR Repair dsb_c->hr_c apoptosis Genomic Instability & Apoptosis hr_c->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Microtubule Disruption

Disruption of microtubule function is a clinically validated mechanism of action for many anticancer drugs.[6] Certain benzamide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis.[7] These agents typically bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death.[6][8] The N-benzylbenzamide scaffold, in particular, has shown potent activity as tubulin polymerization inhibitors.[8]

Part 2: A Strategic Workflow for Evaluation

A logical and phased approach is critical for efficiently evaluating a library of novel this compound derivatives. The workflow should progress from broad cytotoxicity screening to specific target validation and finally to more complex cellular mechanism studies.

synthesis Synthesis of Derivative Library (via Cross-Coupling) screening Primary Screening: In Vitro Cytotoxicity Assays (e.g., MTT, LDH) synthesis->screening Test Compounds target_id Target Validation: Enzymatic & Binding Assays (e.g., PARP Inhibition, Tubulin Polymerization) screening->target_id Identify 'Hits' cellular_mech Cellular Mechanism Studies: Cell Cycle Analysis, Apoptosis Assays (e.g., Annexin V/PI) target_id->cellular_mech Confirm On-Target Activity invivo In Vivo Efficacy (Xenograft Models) cellular_mech->invivo

Caption: Strategic workflow for evaluating novel benzamide derivatives.

Part 3: Experimental Protocols

This section provides detailed, self-validating protocols for key experiments. It is crucial to include appropriate controls in every assay to ensure data integrity.

In Vitro Cytotoxicity Assessment

The initial step is to determine the general cytotoxic effect of the synthesized derivatives against a panel of relevant human cancer cell lines.

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product, providing an indirect measure of cell viability.[7]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance_test / Absorbance_vehicle) * 100. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Target-Specific Assays

For compounds that show significant cytotoxicity, the next step is to determine if their activity is mediated through the intended biological target.

This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.[5]

  • Objective: To determine the IC₅₀ value of a derivative for PARP1 catalytic activity.

  • Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[4][9]

  • Protocol:

    • Plate Preparation: Coat a 96-well plate with histones and activated DNA, which are required for PARP1 activation.[5]

    • Enzyme and Inhibitor Addition: Add recombinant human PARP1 enzyme to each well, followed by the test compounds at various concentrations. Include a "no inhibitor" control and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Reaction Initiation: Start the PARylation reaction by adding a solution containing biotinylated NAD+, the substrate for PARP1.[5]

    • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

    • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. After another wash step, add an HRP substrate (e.g., TMB) and incubate until color develops.

    • Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the inhibition against concentration to determine the IC₅₀ value.

Cellular Mechanism of Action Assays

This assay determines the effect of a compound on cell cycle progression. Inhibitors of tubulin polymerization are expected to cause an accumulation of cells in the G2/M phase.[6]

  • Protocol:

    • Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the test compound (at 1x and 5x its IC₅₀) for 24 hours.

    • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison between derivatives. This facilitates the identification of structure-activity relationships (SAR).

Table 1: In Vitro Cytotoxicity and PARP1 Inhibition of Hypothetical this compound Derivatives

Compound IDR-Group (at 3-position)Cytotoxicity IC₅₀ (µM) vs. MCF-7PARP1 Enzymatic IC₅₀ (µM)
Parent -I>50>50
Deriv-01 -Phenyl15.225.8
Deriv-02 -4-Fluorophenyl8.510.1
Deriv-03 -4-Aminophenyl1.10.05
Deriv-04 -Ethynyl-phenyl0.90.02
Olaparib (Positive Control)0.50.005

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that modification at the 3-iodo position significantly impacts biological activity. The introduction of an ethynyl-phenyl group (Deriv-04) dramatically increases both cytotoxicity and PARP1 inhibition, indicating a strong SAR where specific aromatic substitutions enhance target engagement. The close correlation between cytotoxic and enzymatic IC₅₀ values for the most potent compounds (Deriv-03, Deriv-04) strongly suggests that PARP1 inhibition is the primary mechanism of their anticancer action.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly PARP inhibitors. The strategic workflow outlined in this guide—progressing from broad screening to specific target validation—provides a robust framework for identifying and characterizing potent lead compounds. Future research should focus on expanding the derivative library to further refine structure-activity relationships, conducting in vivo efficacy studies in relevant animal models (e.g., BRCA-deficient tumor xenografts), and evaluating the pharmacokinetic and safety profiles of the most promising candidates.[2][10] The ultimate goal is to translate these preclinical findings into clinically effective agents for the treatment of cancer and other diseases.

References

The Strategic Utility of 3-Iodo-N-methylbenzamide as a Core Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Aryl halides, particularly aryl iodides, serve as versatile handles for constructing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Concurrently, the benzamide moiety has been established as a privileged pharmacophore, adept at mimicking biological cofactors and engaging with enzyme active sites. This guide elucidates the unique value proposition of 3-iodo-N-methylbenzamide, a reagent that synergistically combines these two critical features. We will explore its physicochemical properties, delve into the causality behind its synthetic applications, provide validated experimental protocols for key transformations, and examine its role in the synthesis of targeted therapies, with a particular focus on PARP inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block in their synthetic campaigns.

Introduction: The Convergence of Reactivity and Recognition

The design of small-molecule drugs often hinges on the ability to rapidly generate analogues around a core scaffold to explore the structure-activity relationship (SAR). This process is greatly accelerated by the use of building blocks that possess two key attributes: a reactive "handle" for synthetic diversification and a "recognition element" that imparts favorable interactions with a biological target.

This compound (CAS 90434-01-8) is an exemplar of such a building block.[1][2] The iodine atom at the meta-position of the benzene ring provides a highly reactive site for a suite of palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide array of substituents, enabling systematic exploration of the chemical space around the core. Simultaneously, the N-methylbenzamide portion functions as a potent pharmacophore. It is widely recognized as an effective mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for numerous enzymes.[4] This mimicry makes the benzamide scaffold particularly effective for designing competitive inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[5][6][7]

This guide provides a comprehensive overview of this compound, presenting it not merely as a chemical intermediate, but as a strategic tool for accelerating drug discovery programs.

Physicochemical Properties & Synthesis

A foundational understanding of a building block's properties is essential for its effective use in synthesis.

PropertyValue
CAS Number 90434-01-8[1]
Molecular Formula C₈H₈INO[1]
Molecular Weight 261.06 g/mol [1][2]
Appearance Solid
IUPAC Name This compound

The synthesis of this compound is typically achieved through the amidation of 3-iodobenzoyl chloride. The acid chloride is generated from the commercially available 3-iodobenzoic acid, often by treatment with thionyl chloride or oxalyl chloride. Subsequent reaction with methylamine provides the target N-methylbenzamide with high efficiency. This straightforward synthesis ensures its accessibility for research and development.

The Strategic Advantage in Medicinal Chemistry

The utility of this building block stems from the distinct and complementary roles of its two key functional components.

The "Iodo" Handle: A Gateway for Cross-Coupling

The carbon-iodine bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl >> C-F) in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[8] This high reactivity allows for coupling reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners compared to less reactive halides. This makes this compound an ideal substrate for key bond-forming reactions that are cornerstones of modern medicinal chemistry:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds (alkynes).

  • Heck Coupling: For the formation of C(sp²)–C(sp²) bonds with alkenes.

The "N-methylbenzamide" Core: A Privileged Pharmacophore

The benzamide moiety is a recurring motif in a vast number of approved drugs and biologically active molecules.[9] Its significance is largely due to its ability to act as a bioisostere and engage in critical hydrogen bonding interactions within enzyme active sites.

  • NAD+ Mimicry: In the context of PARP inhibitors, the benzamide core occupies the nicotinamide binding pocket of the enzyme's catalytic domain.[5] This competitive inhibition prevents PARP from performing its DNA repair functions, a mechanism that can be exploited to kill cancer cells via synthetic lethality.[5][7]

  • Modulation of Properties: The N-methyl group, compared to a primary amide (NH₂), can improve metabolic stability by blocking N-dealkylation, enhance cell permeability by reducing hydrogen bond donor capacity, and fine-tune solubility.

The following diagram illustrates the general workflow for utilizing this compound in a drug discovery campaign.

G node_start node_start node_process node_process node_decision node_decision node_output node_output start Start with This compound coupling Perform Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) to install diverse R groups start->coupling library Generate Library of N-methylbenzamide Analogues coupling->library screening Biological Screening (e.g., Enzyme Assay) library->screening active Active? screening->active sar Analyze Structure- Activity Relationship (SAR) lead_opt Lead Optimization sar->lead_opt active->coupling No, Redesign active->sar Yes lead_opt->coupling candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using this compound.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its application in robust and versatile cross-coupling reactions. Below are detailed, field-proven protocols for the two most common transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is the preeminent method for forming biaryl structures, which are common in pharmaceuticals. The choice of a palladium(0) source and a suitable base is critical for activating the boronic acid partner.[8][10][11]

Objective: To synthesize 3-aryl-N-methylbenzamide derivatives.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium fluoride (CsF, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). The choice of catalyst and ligand can be crucial and may require optimization.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. The volume should be sufficient to ensure dissolution at the reaction temperature (e.g., 0.1 M concentration).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The causality here is that higher temperatures facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-I L₂ pd0->pd2_oxid Oxidative Addition (+ Ar-I) pd2_trans Ar-Pd(II)-R L₂ pd2_oxid->pd2_trans Transmetalation (+ R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-R) center Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction has revolutionized the synthesis of arylamines, which were previously difficult to access.[12][13] The success of this transformation is highly dependent on the selection of a bulky, electron-rich phosphine ligand, which promotes the rate-limiting reductive elimination step.[14][15]

Objective: To synthesize 3-amino-N-methylbenzamide derivatives.

Experimental Protocol:

  • Setup: In an inert atmosphere glovebox or a Schlenk tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium source such as Pd₂(dba)₃ (0.01-0.02 equiv.), and a suitable phosphine ligand like Xantphos or BrettPhos (0.02-0.04 equiv.).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.). Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. The elevated temperature is necessary to overcome the activation barriers for both oxidative addition and reductive elimination.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography to obtain the desired arylamine derivative.[14]

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-I L₂ pd0->pd2_oxid Oxidative Addition (+ Ar-I) pd2_amido Ar-Pd(II)-NR₂ L₂ pd2_oxid->pd2_amido Amine Coordination & Deprotonation (+ R₂NH + Base) pd2_amido->pd0 Reductive Elimination (- Ar-NR₂) center Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Case Study: A Building Block for PARP Inhibitors

The benzamide scaffold is central to the design of numerous PARP inhibitors, including the FDA-approved drug Olaparib.[16][17][18] While Olaparib itself does not start from this compound, closely related analogues utilize the same core principle. For instance, a key step in many PARP inhibitor syntheses involves coupling a substituted benzamide with another heterocyclic system.

The mechanism of action, known as synthetic lethality, is a cornerstone of targeted cancer therapy.[5]

  • DNA Damage: Cells constantly experience single-strand breaks (SSBs) in their DNA.

  • PARP Action: PARP-1 detects and binds to these SSBs, recruiting other repair proteins.

  • Inhibitor Action: A benzamide-based PARP inhibitor binds to PARP's catalytic site, preventing the repair process and "trapping" PARP on the DNA.

  • Synthetic Lethality: During DNA replication, the unrepaired SSB leads to a more lethal double-strand break (DSB). In healthy cells, DSBs are repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient. These cells cannot repair the DSB and undergo apoptosis (programmed cell death).[5]

G node_event node_event node_pathway node_pathway node_inhibitor node_inhibitor node_outcome node_outcome node_bad_outcome node_bad_outcome ssb Single-Strand Break (SSB) parp PARP-mediated Repair (BER) ssb->parp dsb Double-Strand Break (DSB) ssb->dsb During Replication inhibitor PARP Inhibitor (Benzamide Core) parp->inhibitor survival Cell Survival & Proliferation parp->survival Normal Cell inhibitor->dsb Leads to hr Homologous Recombination (HR) dsb->hr hr->survival BRCA Proficient apoptosis Apoptosis (Cell Death) hr->apoptosis BRCA Deficient

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a scaffold allows for a systematic evaluation of how different substituents at the 3-position influence biological activity. While extensive public data on this specific scaffold is limited, we can infer trends from related benzamide derivatives used as enzyme inhibitors.[19][20]

Hypothetical SAR Table for PARP1 Inhibition:

CompoundR Group at 3-positionPARP1 IC₅₀ (nM)Rationale for Activity Change
1 -H (de-iodinated)>1000Loss of key interaction moiety.
2 -Phenyl250Simple steric bulk, minimal specific interactions.
3 -4-Fluorophenyl150Favorable halogen bond or electronic effects.
4 -Piperazinyl50Potential for H-bonding and salt bridge formation.
5 -4-Methylpiperazinyl25Optimal balance of basicity and lipophilicity.

This data is illustrative and serves to demonstrate SAR principles.

  • Size and Shape: The steric bulk of the R group introduced via cross-coupling must be complementary to the shape of the target's binding pocket.

  • Electronic Effects: Electron-donating or withdrawing groups can influence the electronics of the benzamide ring system, affecting binding affinity.

  • Hydrogen Bonding: Introducing groups with hydrogen bond donors or acceptors (like amines or ethers) can form new, potency-enhancing interactions with amino acid residues in the active site.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategically designed building block that provides a direct and efficient route to novel chemical entities with high therapeutic potential. Its combination of a versatile reactive handle and a privileged pharmacophore core makes it an invaluable asset in modern medicinal chemistry. By enabling rapid diversification through robust cross-coupling chemistry, it allows for the efficient exploration of structure-activity relationships, significantly accelerating the journey from hit identification to lead optimization. The continued application of this and similar scaffolds in the design of next-generation enzyme inhibitors promises to yield new therapies for cancer and other challenging diseases.

References

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-iodo-N-methylbenzamide, a compound that has quietly established its significance in the realms of chemical synthesis and drug discovery. While not a household name, its journey from a simple aromatic amide to a valuable building block offers a compelling narrative of scientific inquiry and application. This document will delve into its probable early synthesis, its physicochemical characteristics, and its evolution as a tool for researchers and drug development professionals.

Unveiling the Molecule: Physicochemical Properties

This compound is a halogenated aromatic amide. The presence of an iodine atom on the benzene ring and a methyl amide group imparts specific chemical reactivity and physical properties that are central to its utility.

PropertyValueSource
Molecular Formula C₈H₈INOPubChem
Molecular Weight 261.06 g/mol PubChem
CAS Number 90434-01-8Pharmaffiliates[1]
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solventsGeneral knowledge of similar compounds

The key structural features—the benzene ring, the amide linkage, and the carbon-iodine bond—define the molecule's reactivity. The amide group is relatively stable, while the C-I bond is susceptible to various chemical transformations, making it a valuable synthon in organic chemistry.

The Dawn of Synthesis: A Historical Perspective

Pinpointing the exact moment of the first synthesis of this compound is challenging, as it likely emerged from the broader exploration of benzamide derivatives in the mid-20th century rather than a singular, celebrated discovery. The fundamental reactions required for its synthesis were well-established during this period, suggesting its creation as an intermediate or as part of a systematic study of substituted benzamides.

The most probable and historically consistent synthetic route involves a two-step process: the iodination of a benzoic acid derivative followed by amidation.

Conceptual Synthetic Pathway

The logical synthetic pathway to this compound, based on established organic chemistry principles, would proceed as follows:

Synthetic_Pathway 3-Iodobenzoic Acid 3-Iodobenzoic Acid 3-Iodobenzoyl Chloride 3-Iodobenzoyl Chloride 3-Iodobenzoic Acid->3-Iodobenzoyl Chloride Acyl Chloride Formation Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->3-Iodobenzoyl Chloride This compound This compound 3-Iodobenzoyl Chloride->this compound Amidation Methylamine (CH₃NH₂) Methylamine (CH₃NH₂) Methylamine (CH₃NH₂)->this compound

Caption: Probable first synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical Reconstruction)

The following protocol is a reconstruction of a plausible early synthesis, drawing upon standard laboratory practices of the time.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-iodobenzoic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed neat or in an inert solvent like toluene.

  • Reaction Conditions: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride and sulfur dioxide gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The resulting crude 3-iodobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[2]

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask cooled in an ice bath, dissolve methylamine in a suitable solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: Slowly add the crude 3-iodobenzoyl chloride from the previous step to the methylamine solution with vigorous stirring. An excess of methylamine is often used to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: Allow the reaction to stir at a low temperature and then warm to room temperature to ensure completion.

  • Work-up: The reaction mixture is typically washed with dilute acid to remove excess methylamine, followed by a wash with a basic solution to remove any unreacted 3-iodobenzoic acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3][4]

Emergence as a Research Tool and Intermediate

While the initial discovery may have been unassuming, this compound has gained recognition as a valuable intermediate in medicinal chemistry and materials science.[][] Its utility stems from the reactivity of the carbon-iodine bond, which allows for a variety of cross-coupling reactions to introduce new functional groups at the 3-position of the benzamide scaffold.

Role in Radioligand Development

Iodinated compounds are of significant interest in the development of radiopharmaceuticals for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[7] The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I). While direct evidence for the widespread use of this compound as a radioligand precursor is not prominent in the literature, its structural motif is analogous to other iodinated benzamides that have been investigated for this purpose.[8]

Radiolabeling_Concept This compound This compound Radiolabeled Ligand Radiolabeled Ligand This compound->Radiolabeled Ligand Isotopic Exchange Radioiodine (e.g., ¹²³I) Radioiodine (e.g., ¹²³I) Radioiodine (e.g., ¹²³I)->Radiolabeled Ligand Biological Target Biological Target Radiolabeled Ligand->Biological Target Binding SPECT Imaging SPECT Imaging Biological Target->SPECT Imaging Signal Detection

Caption: Conceptual workflow for the use of this compound in radioligand synthesis.

A Scaffold for Drug Discovery

The benzamide functional group is a common feature in many biologically active molecules. The ability to modify the 3-position of the N-methylbenzamide core via the iodo-substituent provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery. Researchers can synthesize a library of compounds with diverse substituents at this position to probe the binding requirements of a biological target.

Conclusion and Future Outlook

The history of this compound is not one of a groundbreaking discovery, but rather a testament to the incremental and often anonymous progress of chemical science. Its likely origin as a straightforward derivative of a common aromatic acid has given way to its recognition as a versatile building block. As the demand for novel therapeutics and functional materials continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly increase. The story of this compound serves as a reminder that even seemingly simple molecules can play a crucial role in the complex tapestry of scientific innovation.

References

A Researcher's Guide to Sourcing and Quality Control of 3-iodo-N-methylbenzamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Research Integrity

3-iodo-N-methylbenzamide (CAS No. 90434-01-8) is a key chemical intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its utility as a building block in medicinal chemistry and drug development stems from the presence of three key functional groups: the amide, the methyl group, and the iodine atom on the phenyl ring. The iodine atom, in particular, serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Given its foundational role in the synthesis of potential new therapeutics, the purity and quality of this compound are of paramount importance. The presence of impurities can lead to the formation of undesired side products, complicate purification processes, and ultimately compromise the biological activity and safety of the final compounds. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound, strategies for supplier qualification, and a robust framework for in-house quality control and verification.

Part 1: Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized laboratories. The key to successful procurement lies in a thorough evaluation of potential suppliers, moving beyond simple catalog listings to a more holistic assessment of their quality systems and documentation.

Critical Supplier Qualification: Beyond the Purity Percentage

While a high purity percentage on a product label is a good starting point, it is by no means the complete picture. A diligent researcher should consider the following factors when selecting a supplier:

  • Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch. This document should detail the specific analytical tests performed, the methods used (e.g., HPLC, NMR), and the results obtained. Some suppliers, such as BLD Pharm, also indicate the availability of detailed analytical data including NMR, HPLC, LC-MS, and UPLC for their products[1].

  • Analytical Transparency: The availability of raw analytical data, such as NMR spectra and HPLC chromatograms, is a strong indicator of a supplier's commitment to quality. This data allows for an independent assessment of purity and the identification of any minor impurities that may not be reported on the CoA.

  • Manufacturing and Quality Control Information: While often proprietary, information regarding the synthetic route and the quality management system (e.g., ISO 9001 certification) can provide valuable insights into the potential for batch-to-batch consistency and the types of impurities that might be present.

  • Customer and Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, handling, and stability.

Supplier Selection Workflow

The process of selecting a reliable supplier can be visualized as a systematic workflow:

Supplier_Selection A Identify Potential Suppliers B Request & Review Certificates of Analysis A->B C Evaluate Analytical Data Availability B->C D Assess Manufacturing & QC Information C->D E Qualify Supplier & Place Order D->E F In-House QC Verification E->F

Caption: A streamlined workflow for qualifying commercial suppliers.

Comparative Overview of Selected Commercial Suppliers

The following table provides a summary of information for several commercial suppliers of this compound. It is important to note that product specifications and available documentation can change, and direct inquiry with the supplier is always recommended.

SupplierCAS NumberStated PurityAvailable Documentation/Data
Sigma-Aldrich 90434-01-8Varies by supplier on their marketplaceCoA, COO, MSDS
BLD Pharm 90434-01-8Not specified on product pageNMR, HPLC, LC-MS, UPLC data available[1]
Oakwood Products, Inc. 90434-01-898%Product information page
ChemScene 90434-01-8≥98%Product information page
Aaron Chemistry 90434-01-8Not specified on product pageBasic product information[2]

Part 2: In-House Quality Control and Verification: A Practical Guide

Upon receipt of this compound, it is crucial to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. The following section outlines a practical, step-by-step approach to the analytical verification of this compound.

Anticipating Impurities: Insights from a Probable Synthetic Route

While specific, proprietary synthesis methods may vary between suppliers, a common and logical approach to the synthesis of this compound is the amide coupling of 3-iodobenzoic acid with methylamine. This reaction is often facilitated by coupling agents.

Based on this likely synthetic pathway, several potential process-related impurities should be considered during in-house QC:

  • Unreacted Starting Materials: 3-iodobenzoic acid[3] and residual methylamine.

  • Intermediate Species: If the reaction proceeds through an ester intermediate (e.g., methyl 3-iodobenzoate), this could be a potential impurity.

  • Side-Reaction Products: Depending on the coupling agents used, byproducts such as ureas (from carbodiimide reagents) could be present.

  • Isomeric Impurities: Incomplete or non-selective iodination during the synthesis of the 3-iodobenzoic acid starting material could lead to the presence of other iodo-isomers.

Analytical Verification Workflow

A robust in-house QC process should include a combination of analytical techniques to confirm the identity, purity, and structural integrity of the compound.

QC_Workflow cluster_0 Spectroscopic & Chromatographic Analysis cluster_1 Data Interpretation & Decision A 1H & 13C NMR Spectroscopy (Identity & Structural Purity) D Compare Data to Supplier CoA & Literature A->D B HPLC-UV Analysis (Purity & Impurity Profile) B->D C Mass Spectrometry (Molecular Weight Confirmation) C->D E Identify & Quantify Impurities D->E F Accept or Reject Batch E->F

Caption: A comprehensive workflow for in-house analytical verification.

Step-by-Step Methodologies for Key Experiments

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and to identify any structurally related impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Expected Signals: The ¹H NMR spectrum should be consistent with the structure of this compound. Key expected signals include:

      • A doublet for the N-methyl protons (around 2.9-3.0 ppm).

      • A broad singlet for the amide N-H proton (can be variable, typically 6.0-8.5 ppm).

      • A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the iodinated phenyl ring.

    • What to Look For:

      • The integration of the signals should correspond to the number of protons in each environment (e.g., the ratio of the aromatic protons to the N-methyl protons should be 4:3).

      • The presence of small, unexpected signals could indicate impurities. For example, a singlet around 3.9 ppm might suggest the presence of the methyl 3-iodobenzoate intermediate. A signal in the carboxylic acid proton region (typically >10 ppm) could indicate the presence of unreacted 3-iodobenzoic acid.

  • ¹³C NMR Analysis:

    • Expected Signals: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

      • The N-methyl carbon (around 26-27 ppm).

      • The carbon of the C-I bond (typically around 94-95 ppm).

      • A series of signals in the aromatic region (125-145 ppm).

      • The amide carbonyl carbon (around 167-168 ppm).

    • What to Look For: The presence of the correct number of signals in the expected chemical shift regions. Any additional signals would suggest the presence of carbon-containing impurities.

2. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

  • Objective: To determine the purity of the this compound sample and to quantify any impurities.

  • Method Development (A Starting Point): A reverse-phase HPLC method is generally suitable for this type of molecule.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute this solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Data Analysis:

    • The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention times of any impurity peaks can be compared to those of known potential impurities if standards are available.

    • For unknown impurities, hyphenated techniques like LC-MS can be used for identification.

Part 3: The Impact of Reagent Quality on Research Outcomes

The use of high-purity, well-characterized starting materials like this compound is not merely a matter of good laboratory practice; it is fundamental to the integrity and reproducibility of research. In drug discovery, the presence of unknown impurities can lead to:

  • Inaccurate Biological Data: Impurities may have their own biological activity, leading to false positives or negatives in screening assays.

  • Difficulties in Structure-Activity Relationship (SAR) Studies: The presence of closely related impurities can confound the interpretation of SAR data, making it difficult to attribute observed changes in activity to specific structural modifications.

  • Challenges in Scale-Up and Process Development: Impurities that are present in early-stage research materials can become significant challenges during process development and scale-up, potentially requiring extensive and costly purification steps.

By investing the time and resources to thoroughly qualify suppliers and to perform rigorous in-house quality control, researchers can have greater confidence in their experimental results and can accelerate the pace of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists across academic and industrial landscapes, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its advantages are numerous, including mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally low-toxicity and readily available organoboron reagents.[2][5]

This application note provides a detailed guide to performing a Suzuki coupling reaction with 3-iodo-N-methylbenzamide as the aryl halide substrate. The synthesis of substituted biaryl amides is of significant interest in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. By providing a comprehensive protocol, mechanistic insights, and troubleshooting advice, this document aims to empower researchers to successfully implement this powerful transformation in their own laboratories.

Mechanistic Underpinnings: A Step-by-Step Look at the Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound.[1][7] This step, often the rate-determining one, results in the formation of a Pd(II) complex.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8] The choice of an aryl iodide like this compound is therefore advantageous for facilitating this initial step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[1] This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11] The base plays a multifaceted role, not only forming the reactive boronate but also potentially participating in the formation of palladium-alkoxide or -hydroxide complexes that facilitate the ligand exchange.[1][9][12]

  • Reductive Elimination: The final step involves the two organic ligands on the palladium(II) complex coupling to form the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Figure 1: Simplified Catalytic Cycle of the Suzuki Coupling Reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a representative procedure for the Suzuki coupling of this compound with phenylboronic acid. It is important to note that optimization of reaction conditions may be necessary for different boronic acid coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Phenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableHandle in a fume hood.[13]
Triphenylphosphine (PPh₃)≥99%Commercially AvailableAir-sensitive, store under inert gas.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
Deionized WaterDegas before use.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Inert gas supply (Argon or Nitrogen)High Purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8] The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[8]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[14] A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[7]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 85-90 °C.[15]

    • Stir the reaction mixture vigorously overnight (typically 12-16 hours).

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methyl-[1,1'-biphenyl]-3-carboxamide.

Figure 2: Experimental Workflow for the Suzuki Coupling Reaction.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction often hinges on the careful selection and optimization of several key parameters.

ParameterTypical Range/ChoiceRationale and Considerations
Palladium Catalyst 0.5-5 mol%Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used.[11][16] The choice of catalyst can influence reaction efficiency, especially for challenging substrates.[17][18]
Ligand 1-2 eq. relative to PdPhosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are common.[11][17] Ligands stabilize the palladium catalyst and modulate its reactivity.[17] For electron-rich or sterically hindered substrates, bulky, electron-rich ligands may be required.[19]
Base 2-3 eq.Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1] The base strength and solubility are crucial for activating the boronic acid.[20] For substrates with base-sensitive functional groups, milder bases like KF may be considered.[11][21]
Solvent Toluene, Dioxane, THF, DMFOften used in combination with water.[1][7] The solvent system must solubilize all reaction components.[20] Anhydrous conditions can also be employed, particularly if protodeboronation is a concern.[20]
Temperature Room Temp. to 120 °CHigher temperatures are often required to drive the reaction to completion, but can also lead to side reactions or decomposition.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor reagent quality- Inappropriate base or solvent- Use fresh, high-quality catalyst and ligands.[8]- Ensure thorough degassing of solvents and proper inert gas technique.[8]- Check the purity of starting materials.- Screen different bases and solvent systems.[14][20]
Protodeboronation - Presence of excess water- Harsh basic conditions- High reaction temperature- Use anhydrous solvents and reagents.[20]- Employ a milder base (e.g., KF).[21]- Lower the reaction temperature.- Consider using a more stable boronic ester (e.g., pinacol ester).[8]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere.[19]
Amide Bond Cleavage - Harsh basic conditions- High temperature- Use a milder base.- Lower the reaction temperature.- Consider a different solvent system, such as DMF, which can sometimes mitigate this issue.[14][21]

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be irritants.[4] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][22] Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen.[23]

  • Boronic Acids: Aryl boronic acids can be irritants.[4] Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium carbonate are corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[24]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of biaryl compounds, including the N-methyl-[1,1'-biphenyl]-3-carboxamide derivative from this compound. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing proper experimental technique, researchers can successfully utilize this reaction to access a wide range of valuable molecules. The protocol and guidelines presented in this application note provide a solid foundation for the implementation and optimization of this important transformation in a research and development setting.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 3-iodo-N-methylbenzamide. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science.[1][2][3] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, empowering users to not only replicate established methods but also to troubleshoot and optimize reactions for their specific needs. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are presented, supported by mechanistic insights and practical considerations derived from established literature.

Introduction: The Strategic Importance of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][5][6] These transformations have revolutionized the construction of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[4][7][8]

This compound is a particularly valuable substrate for these reactions. The presence of the electron-withdrawing benzamide moiety and the reactive carbon-iodine bond makes it an ideal electrophilic partner in a variety of coupling processes. The meta-substitution pattern offers a unique structural motif for the synthesis of diverse molecular architectures. The N-methylbenzamide functional group itself is a common feature in many biologically active compounds and can serve as a versatile handle for further chemical modifications.[1][9]

This guide will explore four key palladium-catalyzed cross-coupling reactions utilizing this compound:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Heck Reaction: For the arylation of alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C–N bonds.

Each section will provide a detailed experimental protocol, a summary of reaction parameters, a mechanistic overview, and expert insights into the critical aspects of the reaction.

Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[10][11] This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[12]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[12]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[10][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-I(L)₂ (cis-complex) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(L)₂ Oxidative_Addition->Transmetalation Transmetalation (R-B(OR)₂) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArI This compound ArI->Oxidative_Addition RBOR2 Organoboron Reagent RBOR2->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL). Stir for 10 minutes until a homogeneous solution is formed. Expert Insight: The in situ formation of the Pd(0) catalyst from a Pd(II) precursor is a common and effective strategy. The phosphine ligand not only stabilizes the active catalyst but also influences its reactivity.[4]

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add water (1 mL) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O801292
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100895
33-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851688

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DME = 1,2-Dimethoxyethane

Troubleshooting and Optimization
  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading or using a more active ligand, such as a Buchwald-type phosphine.[15] Ensure the reagents are pure and the reaction is conducted under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[16]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid or by using a less reactive base.[16]

  • Deborylation: Boronic acids can be unstable. Using potassium trifluoroborate salts or boronate esters can improve stability and reproducibility.[14]

  • Poor Solubility: If reactants are not soluble, a different solvent system, such as DMF or dioxane, may be necessary.[17]

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[18] It is a powerful tool for the synthesis of complex olefinic structures.

Mechanistic Rationale

The Heck reaction mechanism shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination steps. However, instead of transmetalation, it features migratory insertion and β-hydride elimination.

  • Oxidative Addition: Pd(0) adds to the C-I bond of this compound.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Catalyst Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.

Heck_Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-I(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Oxidative_Addition->Migratory_Insertion Migratory Insertion (Alkene) Beta_Hydride_Elimination Ar-CH=CH-R Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Catalyst Regeneration (+ Base) ArI This compound ArI->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion Base Base

Figure 2: Generalized Catalytic Cycle for the Heck Reaction.

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add DMF (5 mL), triethylamine (1.5 mmol), and the alkene (1.2 mmol) via syringe.

  • Heating and Monitoring: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Data Summary
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF1001885
2StyrenePdCl₂(PPh₃)₂K₂CO₃NMP1202478
3n-Butyl acrylateHerrmann's catalystNaOAcDMAc1101290

NMP = N-Methyl-2-pyrrolidone, DMAc = N,N-Dimethylacetamide

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction typically employs a dual catalytic system of palladium and copper(I).[19]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-coupling reactions, this cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.[21][22]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-I(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation_Pd Ar-Pd(II)-C≡CR(L)₂ Oxidative_Addition->Transmetalation_Pd Transmetalation Reductive_Elimination Ar-C≡CR Transmetalation_Pd->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Acetylide to Palladium Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in THF (10 mL).

  • Reagent Addition: To the solution, add the terminal alkyne (1.1 mmol), triethylamine (2.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture. Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Summary
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT694
21-HexynePd(PPh₃)₄/CuIDiisopropylamineDMF501289
3TrimethylsilylacetylenePd(OAc)₂/XPhos/CuIK₂CO₃Toluene60891

XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[23][24] This reaction has become a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products.[25]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the arylamine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-I(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Amide_Formation Ar-Pd(II)-NR₂₂ Oxidative_Addition->Amide_Formation Amine Coordination & Deprotonation (HNR₂, Base) Reductive_Elimination Ar-NR₂ Amide_Formation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArI This compound ArI->Oxidative_Addition Amine Amine (HNR₂) Amine->Amide_Formation Base Base Base->Amide_Formation

Figure 4: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware and glovebox

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), sodium tert-butoxide (1.4 mmol), and this compound (1.0 mmol).

  • Reagent Addition: Add toluene (5 mL) and the amine (1.2 mmol).

  • Heating and Monitoring: Seal the vial and heat the mixture to 100 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool to room temperature. Dilute with ethyl acetate, filter through a pad of Celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Data Summary
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001696
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102087
3n-ButylaminePd(OAc)₂/RuPhosK₃PO₄t-BuOH901292

BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted benzamide derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers in their synthetic endeavors. A thorough understanding of the reaction mechanisms and the role of each component is paramount for successful execution and optimization. By leveraging the power of these transformative reactions, scientists can continue to push the boundaries of molecular design and synthesis in the pursuit of novel therapeutics and advanced materials.

References

Application Note: Optimizing Heck Reaction Conditions for the Synthesis of Substituted N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the successful execution of the Heck reaction using 3-iodo-N-methylbenzamide as a substrate. We will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide a detailed, field-proven protocol. The underlying mechanistic principles will be discussed to empower users to troubleshoot and adapt the reaction for their specific needs.

Introduction: The Heck Reaction in Modern Synthesis

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. Its power lies in its ability to construct complex molecular architectures from readily available starting materials, a critical advantage in pharmaceutical and materials science research. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

This application note will focus on the specific considerations for the Heck coupling of this compound, a versatile building block in medicinal chemistry. Aryl iodides are highly reactive substrates in the Heck reaction, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.

Mechanistic Overview: The Catalytic Cycle

A fundamental understanding of the Heck reaction mechanism is crucial for rational optimization. The generally accepted catalytic cycle is illustrated below:

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)X-Ln Pd0->RPdX R-X OxAdd Oxidative Addition RPdX_Alkene R-Pd(II)X-Ln (Alkene) RPdX->RPdX_Alkene Alkene Coord Alkene Coordination Int Intermediate RPdX_Alkene->Int MigIns Migratory Insertion Prod_PdH Product-Pd(II)H-X-Ln Int->Prod_PdH BetaHyd β-Hydride Elimination Prod_PdH->Pd0 Base RedElim Reductive Elimination Heck_Protocol_Workflow start Start: Assemble Reaction Vessel reagents Add: - this compound (1.0 equiv) - Methyl acrylate (1.2 equiv) - Pd(OAc)₂ (0.02 equiv) - PPh₃ (0.04 equiv) - NEt₃ (2.0 equiv) - DMF start->reagents degas Degas the reaction mixture (e.g., N₂ bubbling for 15 min) reagents->degas heat Heat to 80-100 °C Monitor by TLC or LC-MS degas->heat workup Reaction complete: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine heat->workup purify Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purify end End: Characterize Product purify->end

Application Notes and Protocols: Leveraging 3-iodo-N-methylbenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds. This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but high-quality interactions with a biological target.[1][2][3] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-iodo-N-methylbenzamide as a versatile fragment in FBDD campaigns. We will delve into the rationale behind its selection, its key physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

Introduction: The Strategic Value of this compound in FBDD

The success of any FBDD program is intrinsically linked to the quality and diversity of the fragment library.[3] An ideal fragment should possess a low molecular weight, typically under 300 Daltons, and a simple chemical structure, increasing the probability of forming high-quality interactions with a protein's binding site.[1][2] this compound emerges as a compelling fragment for several key reasons:

  • Iodine as a "Heavy Atom" for Crystallography: The presence of an iodine atom is a significant advantage for X-ray crystallography, a cornerstone technique in FBDD for visualizing fragment binding.[4][5] The high electron density of iodine produces a strong anomalous scattering signal, which can be instrumental in accurately determining the fragment's position and orientation within the protein's binding pocket, even in cases of weak binding or low occupancy.[6] This is particularly valuable for overcoming the challenge of weak electron density often associated with low-affinity fragments.[6]

  • Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.[6] This interaction can contribute significantly to binding affinity and selectivity.

  • "Poised" for Elaboration: The benzamide scaffold provides multiple vectors for chemical modification. The iodine atom itself can be replaced through various cross-coupling reactions, while the phenyl ring and the N-methyl group offer additional points for synthetic elaboration, facilitating the "fragment growing" or "fragment linking" stages of lead optimization.[7][8][9]

  • Favorable Physicochemical Properties: this compound adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3). This ensures good aqueous solubility and a higher likelihood of efficient binding.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C8H8INO[10][11]
Molecular Weight 261.06 g/mol [10]
CAS Number 90434-01-8[10][11]
Appearance Solid
Solubility Soluble in DMSO and other common organic solvents.

Experimental Workflows and Protocols

The successful application of this compound in FBDD requires a multi-pronged approach, integrating various biophysical techniques to ensure robust hit identification and validation.[12][13][14]

FBDD Campaign Workflow

A typical FBDD campaign involves a cascading series of experiments to identify and validate fragment hits.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[15][16][17]

Protocol: SPR-Based Fragment Screening

  • Immobilization of Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport limitations.

    • Include a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding signals.[18]

  • Preparation of this compound Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Prepare a dilution series of the fragment in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize solvent effects.[18] A typical concentration range for fragment screening is 10 µM to 1 mM.

  • SPR Analysis:

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • Use a short association time and a long dissociation time to observe the binding and unbinding events.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state response against the fragment concentration to determine the binding affinity (KD).

    • Hits are typically identified based on a response significantly above the background noise and a dose-dependent binding curve.

Hit Validation: Protein-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique for validating fragment hits.[12][19] Protein-observed NMR methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can confirm binding and provide information about the binding site on the protein.[19][20]

Protocol: ¹H-¹⁵N HSQC for Hit Validation

  • Protein Preparation:

    • Produce ¹⁵N-isotopically labeled target protein.[19]

    • Purify the protein to high homogeneity.

    • Prepare a solution of the labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O). The typical protein concentration is in the range of 50-100 µM.[21]

  • NMR Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a sample containing the ¹⁵N-labeled protein and this compound. The fragment concentration is typically in a 5- to 10-fold molar excess.[21] Ensure the final DMSO-d₆ concentration is low (typically <5%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

    • Collect the data at a constant temperature to minimize spectral changes due to temperature fluctuations.

  • Data Analysis:

    • Compare the HSQC spectrum of the protein-fragment complex with the reference spectrum.

    • Binding of the fragment will induce chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.[20]

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.[4][5]

Protocol: Co-crystallization or Soaking with this compound

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein. This can be a challenging and time-consuming step.

  • Fragment Introduction:

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration of this compound for a defined period (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. The high intensity of synchrotron radiation is often necessary to obtain high-resolution data from fragment-bound crystals.[22]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • The presence of the iodine atom can be confirmed using anomalous difference Fourier maps.[6]

    • Analyze the electron density map to build a model of the protein-fragment complex.

    • Examine the specific interactions between this compound and the protein residues in the binding pocket. Be mindful of potential radiation damage to the C-I bond during data collection.[23]

Hit-to-Lead Optimization Strategies

Once a validated hit like this compound is identified and its binding mode is structurally characterized, the next step is to elaborate it into a more potent lead compound.

Caption: Strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionalities to the initial fragment to explore and occupy adjacent sub-pockets within the binding site.[8][9] The structural information from X-ray crystallography is crucial for guiding the rational design of these modifications.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a significant increase in binding affinity.[7][8][24]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[25][26][27]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[25][28] Avoid contact with skin and eyes.[27]

  • Storage: Store in a tightly closed container in a cool, dry place.[25]

  • Disposal: Dispose of waste in accordance with local regulations.[25]

For detailed safety information, always refer to the Safety Data Sheet (SDS).[25][26][27][28][29]

Conclusion

This compound is a valuable tool in the arsenal of the modern drug discoverer. Its unique combination of a simple, versatile scaffold and the presence of an iodine atom for enhanced crystallographic phasing and potential halogen bonding interactions makes it an excellent starting point for FBDD campaigns. By employing a strategic combination of biophysical techniques as outlined in these application notes, researchers can effectively leverage the potential of this fragment to identify and optimize novel lead compounds for a wide range of biological targets.

References

Application Notes and Protocols: N-Demethylation of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-demethylation of amides is a critical transformation in medicinal chemistry and drug development. The removal of a methyl group from a nitrogen atom can significantly alter a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. This application note provides a detailed protocol for the N-demethylation of 3-iodo-N-methylbenzamide, a compound representing a class of molecules where both the amide functionality and an aryl halide are present. The presence of the iodo-substituent necessitates careful consideration of the reaction conditions to avoid undesired side reactions, such as dehalogenation.

This guide is designed to provide not just a step-by-step procedure but also the scientific rationale behind the chosen methodology, empowering researchers to adapt and troubleshoot as needed. The primary protocol detailed here is based on a modified Polonovski reaction, which utilizes an iron catalyst for a mild and efficient N-demethylation.[1][2][3][4][5] Alternative methods, including a copper-catalyzed radical demethylation and a visible-light-induced cerium-catalyzed reaction, are also discussed as potential strategies.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is paramount. This compound can be efficiently prepared from 3-iodobenzoic acid in a two-step process.

Step 1: Synthesis of 3-iodobenzoyl chloride

3-iodobenzoic acid is first converted to its more reactive acid chloride derivative.

  • Reaction:

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.

    • Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 3-iodobenzoyl chloride

The acid chloride is then reacted with methylamine to form the desired amide.

  • Reaction:

  • Protocol:

    • Dissolve the crude 3-iodobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a 2M solution in THF) to the cooled solution of the acid chloride with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography on silica gel.

Protocol for N-demethylation of this compound via a Modified Polonovski Reaction

This protocol is divided into two main stages: N-oxidation of the amide followed by iron-catalyzed demethylation of the resulting N-oxide.

Workflow Diagram

N_Demethylation_Workflow cluster_prep Preparation of Starting Material cluster_demethylation N-Demethylation Protocol 3_iodobenzoic_acid 3-Iodobenzoic Acid 3_iodobenzoyl_chloride 3-Iodobenzoyl Chloride 3_iodobenzoic_acid->3_iodobenzoyl_chloride SOCl₂ 3_iodo_N_methylbenzamide This compound 3_iodobenzoyl_chloride->3_iodo_N_methylbenzamide CH₃NH₂ N_Oxidation Step 1: N-Oxidation 3_iodo_N_methylbenzamide->N_Oxidation m-CPBA Demethylation Step 2: Iron-Catalyzed Demethylation N_Oxidation->Demethylation FeSO₄·7H₂O Purification Purification Demethylation->Purification Final_Product 3-Iodobenzamide Purification->Final_Product

Caption: Workflow for the synthesis and N-demethylation of this compound.

Step 1: N-Oxidation of this compound

The first step involves the oxidation of the nitrogen atom of the amide to form the corresponding N-oxide.

  • Reagents and Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Protocol:

    • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated NaHCO₃ solution (2x) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-oxide is often used in the next step without further purification.

Step 2: Iron-Catalyzed N-Demethylation

The crude N-oxide is then subjected to demethylation using an iron(II) salt.

  • Reagents and Materials:

    • Crude N-oxide of this compound

    • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

    • Methanol (MeOH) or another suitable solvent (e.g., isopropanol, ethyl acetate)[2]

    • Water

    • Ammonium hydroxide (NH₄OH) solution

    • Ethyl acetate (EtOAc)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

  • Protocol:

    • Dissolve the crude N-oxide (1 equivalent) in methanol.

    • Add a solution of FeSO₄·7H₂O (2-4 equivalents) in water to the N-oxide solution.

    • Heat the reaction mixture to reflux for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Add water to the residue and basify with ammonium hydroxide solution to a pH of ~9-10 to precipitate iron salts.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 3-iodobenzamide by column chromatography or recrystallization.

Reaction Mechanism

Polonovski_Mechanism cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Iron-Catalyzed Demethylation Amide This compound N_Oxide N-Oxide intermediate Amide->N_Oxide m-CPBA Iminium Iminium ion N_Oxide->Iminium Fe(II) activation Hydrolysis Hydrolysis Iminium->Hydrolysis Product 3-Iodobenzamide + CH₂O Hydrolysis->Product

Caption: Proposed mechanism for the modified Polonovski N-demethylation.

Discussion of Key Experimental Parameters and Potential Side Reactions

  • Choice of Oxidizing Agent: While m-CPBA is a common and effective choice for N-oxidation, other oxidizing agents like hydrogen peroxide can also be used.

  • Iron Catalyst: Iron(II) sulfate is a cost-effective and readily available catalyst. Other iron sources, including iron powder and nanoscale zerovalent iron, have also been reported to be effective.[1][2] The addition of catalytic amounts of ferric salts may enhance the reaction rate.[2]

  • Solvent: The choice of solvent for the demethylation step can influence the reaction time. While methanol is commonly used, other solvents like isopropanol or ethyl acetate can also be employed.[2]

  • Potential for Deiodination: The carbon-iodine bond on the aromatic ring may be susceptible to reduction under certain conditions. While the iron-catalyzed Polonovski reaction is generally considered mild, it is crucial to monitor the reaction for the formation of deiodinated byproducts (e.g., N-methylbenzamide or benzamide). This can be achieved by analyzing the crude reaction mixture by LC-MS or ¹H NMR. If deiodination is observed, reaction conditions such as temperature and reaction time should be optimized to minimize this side reaction.

  • Work-up: The precipitation of iron salts during the work-up can sometimes lead to emulsions, making extraction difficult. Careful pH adjustment and filtration may be necessary to overcome this issue.

Alternative N-Demethylation Protocols

While the iron-catalyzed modified Polonovski reaction is a robust method, other emerging protocols may also be suitable for the N-demethylation of this compound.

Copper-Catalyzed Radical N-Demethylation

A recently developed method utilizes a copper catalyst and an oxidant, N-fluorobenzenesulfonimide (NFSI), for the N-demethylation of N-methyl amides.[6][7]

  • General Conditions: Typically involves heating the N-methyl amide with a catalytic amount of a copper salt (e.g., Cu(acac)₂) and NFSI in a suitable solvent like acetonitrile.[6]

  • Considerations: The compatibility of the iodo-substituent with the radical conditions of this reaction would need to be carefully evaluated.

Visible-Light-Induced Cerium-Catalyzed N-Demethylation

This method offers a potentially greener alternative, using a cerium catalyst and visible light to promote the N-demethylation of N-methyl amides in the presence of air.[8]

  • General Conditions: Involves irradiating a solution of the N-methyl amide and a cerium salt (e.g., CeCl₃) with visible light under an air atmosphere.[8]

  • Considerations: The effect of the iodo-substituent on the photochemical process would require investigation.

Data Summary

ParameterRecommended Condition
Starting Material Synthesis
Acylating AgentThionyl chloride
Amine SourceMethylamine solution
N-Oxidation
Oxidizing Agentm-CPBA (1.1-1.5 equiv.)
SolventDichloromethane
Temperature0 °C to room temperature
N-Demethylation
CatalystFeSO₄·7H₂O (2-4 equiv.)
SolventMethanol
TemperatureReflux
Work-upBasification with NH₄OH, extraction

Conclusion

This application note provides a comprehensive guide for the N-demethylation of this compound. The detailed protocol for the iron-catalyzed modified Polonovski reaction offers a reliable and mild approach for this transformation. Researchers should pay close attention to the potential for deiodination and optimize the reaction conditions accordingly. The alternative methods presented provide additional avenues for exploration in the synthesis of N-demethylated benzamide derivatives. Careful execution of these protocols and thorough analysis of the reaction products will enable the successful synthesis of the desired compounds for further investigation in drug discovery and development programs.

References

Application of 3-iodo-N-methylbenzamide in the Development of Novel Cereblon-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of inducing the degradation of previously "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical component of a PROTAC is the E3 ligase-recruiting ligand. While derivatives of thalidomide are widely used to recruit the Cereblon (CRBN) E3 ligase, their use can be associated with the degradation of off-target neosubstrates and inherent chemical instability.[3][4] This guide details the application of 3-iodo-N-methylbenzamide as a versatile, non-phthalimide chemical scaffold for the development of novel, potent, and potentially more selective CRBN-recruiting PROTACs. We provide the scientific rationale for its use, detailed protocols for its incorporation into a PROTAC, and a complete workflow for the biochemical and cellular characterization of the resulting degrader molecule.

Introduction: The PROTAC Revolution and the Need for New Scaffolds

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome.[4][7] This event-driven, catalytic mechanism allows for sustained protein knockdown at sub-stoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.[8]

The vast majority of reported PROTACs recruit one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[7] CRBN recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide.[3] However, these scaffolds present challenges, including the potential for off-target degradation of endogenous CRBN neosubstrates (e.g., IKZF1/3) and hydrolytic instability.[3] This has spurred the search for novel, non-IMiD CRBN-recruiting ligands that offer improved physicochemical properties and selectivity profiles.

This application note introduces This compound as a strategic building block for this purpose. Its benzamide core serves as a minimal structural motif for CRBN engagement, while the synthetically tractable iodo group provides a versatile handle for linker attachment, enabling the rapid generation of diverse PROTAC libraries.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ub Transfer E3 E3 Ligase (e.g., CRBN) E2->E3 E2-Ub Complex Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin (Ub) Proteasome 26S Proteasome POI Protein of Interest (POI) POI->Ternary Binds POI Ligand PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Catalytic Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Transfer from E2-Ub PolyUb_POI->Proteasome Recognition & Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Part 1: Scientific Rationale and Synthetic Strategy

The Benzamide Scaffold for CRBN Engagement

Recent studies have demonstrated that simplified benzamide derivatives can effectively bind to the tri-tryptophan pocket of CRBN, the same binding site occupied by thalidomide's glutarimide ring.[3] These derivatives can replicate key hydrogen bonding and van der Waals interactions necessary for stable binding while eliminating the hydrolytically labile phthalimide group. The N-methylbenzamide core of our proposed scaffold is designed to occupy this pocket, offering a stable and synthetically accessible alternative to traditional IMiDs.

The Iodo Group: A Gateway to Diverse Linkers

The true utility of this compound lies in the synthetic versatility of the aryl iodide. This functional group is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes. This reaction is highly efficient, functional group tolerant, and proceeds under mild conditions, making it perfect for PROTAC synthesis. It allows for the direct attachment of alkyne-functionalized linkers, which can vary in length, rigidity, and composition (e.g., PEG, alkyl chains). This modularity is essential, as linker properties are critical determinants of PROTAC efficacy.[8]

Synthetic_Strategy cluster_synthesis Two-Step PROTAC Synthesis start This compound (E3 Ligand Precursor) step1 Step 1: Sonogashira Coupling (Pd/Cu catalyzed) start->step1 linker Alkyne-Linker-PG (e.g., Boc-NH-PEG-Alkyne) linker->step1 warhead POI Ligand-COOH (e.g., JQ1 Acid) step2_couple Step 2b: Amide Coupling (e.g., HATU/DIPEA) warhead->step2_couple intermediate E3-Linker Intermediate step1->intermediate step2_deprotect Step 2a: Deprotection (e.g., TFA for Boc) intermediate->step2_deprotect step2_deprotect->step2_couple final_protac Final PROTAC Molecule step2_couple->final_protac

Caption: Modular synthetic workflow for PROTAC development.

Part 2: Experimental Protocols - Synthesis

Protocol 1: Synthesis of E3 Ligand-Linker Intermediate via Sonogashira Coupling

This protocol describes the coupling of this compound with a commercially available Boc-protected amino-PEG-alkyne linker.

Materials:

  • This compound (1.0 eq)

  • Boc-NH-PEG3-C≡CH (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) and Tetrahydrofuran (THF), anhydrous

  • Standard glassware, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous TEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Add Boc-NH-PEG3-C≡CH to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring progress by LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure E3 ligand-linker intermediate.

  • Confirm identity and purity via LC-MS and ¹H NMR.

Causality: The Sonogashira coupling provides a robust and direct method to form a stable carbon-carbon bond between the E3 ligand core and the linker. Using a protected amine (Boc) on the linker prevents unwanted side reactions and allows for selective functionalization in the next step.

Protocol 2: Final PROTAC Assembly via Amide Coupling

This protocol details the deprotection of the linker's terminal amine and its subsequent coupling to a carboxylic acid-functionalized POI ligand, using the BRD4 inhibitor JQ1 as an example.

Materials:

  • E3 Ligand-Linker Intermediate from Protocol 1 (1.0 eq)

  • (+)-JQ1-carboxylic acid (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Dissolve the E3 ligand-linker intermediate in DCM (approx. 0.1 M). Add TFA (20% v/v) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Concentrate the mixture under reduced pressure and co-evaporate with toluene (2x) to remove residual TFA, yielding the amine salt.

  • Coupling: In a separate dry vial, dissolve (+)-JQ1-carboxylic acid in anhydrous DMF. Add HATU and DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

  • Dissolve the deprotected amine salt in anhydrous DMF, add DIPEA (2.0 eq), and add this solution to the activated JQ1 mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% LiCl solution and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC using reverse-phase preparative HPLC (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Confirm the identity, purity (>95%), and molecular weight of the final PROTAC by LC-MS, HRMS, and NMR.

Causality: The two-step deprotection/coupling sequence is a standard and highly effective method for forming the final amide bond.[7][9] HATU is a potent coupling reagent that minimizes side reactions and racemization. Purification by preparative HPLC is crucial to ensure the high purity required for accurate biological evaluation.

Part 3: Biochemical and Cellular Characterization

Once synthesized and purified, the novel PROTAC must be rigorously evaluated.

Biological_Workflow cluster_assays Biological Evaluation Cascade start Purified PROTAC assay1 Biochemical Assay: Ternary Complex Formation (e.g., AlphaLISA, SPR) start->assay1 assay2 Cellular Assay: Target Degradation (Western Blot) start->assay2 assay3 Cellular Assay: Cytotoxicity (e.g., CellTiter-Glo) start->assay3 result1 Confirms PROTAC bridges POI and E3 Ligase assay1->result1 result2 Quantifies Degradation (DC50, Dmax) assay2->result2 result3 Rules out non-specific toxic effects assay3->result3

Caption: A standard workflow for the biological evaluation of PROTACs.

Protocol 3: Target Degradation by Western Blot

This is the foundational assay to determine if the PROTAC induces degradation of the POI in a cellular context.[10]

Materials:

  • Relevant cell line (e.g., MV4-11 for BRD4)

  • Complete cell culture medium, 6-well plates

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Primary antibodies (anti-POI, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat cells with a dose-response curve (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize protein amounts for all samples (e.g., 20 µg per lane). Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control. Plot the normalized POI level against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 4: Ternary Complex Formation Assay (AlphaLISA)

This biochemical assay provides direct evidence of the PROTAC's primary mechanism: formation of the POI-PROTAC-E3 complex.[11]

Materials:

  • Recombinant tagged POI (e.g., His-tagged BRD4)

  • Recombinant tagged E3 ligase complex (e.g., FLAG-tagged DDB1/CRBN)

  • AlphaLISA anti-tag Acceptor beads (e.g., anti-His) and Donor beads (e.g., anti-FLAG)

  • 384-well microplate and Alpha-enabled plate reader

Procedure:

  • In a 384-well plate, add the recombinant POI, CRBN complex, and a serial dilution of the PROTAC.

  • Incubate for 1-2 hours at room temperature to allow for ternary complex formation.

  • Add a mixture of the AlphaLISA Acceptor and Donor beads.

  • Incubate in the dark for 1 hour.

  • Read the plate on an Alpha-enabled plate reader. A signal is generated only when the Donor and Acceptor beads are brought into proximity by the ternary complex.

  • Analysis: Plot the AlphaLISA signal against PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.

Protocol 5: Cell Viability Assay

This assay is crucial to confirm that the reduction in POI levels is due to targeted degradation and not general cytotoxicity.[11]

Materials:

  • Cell line used in the degradation assay

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with the same range of PROTAC concentrations used for the Western blot for a prolonged period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence on a plate reader.

  • Analysis: Plot cell viability (%) against PROTAC concentration. A potent PROTAC should ideally show significant degradation at concentrations that do not impact cell viability.

Part 4: Data Presentation and Interpretation

Quantitative data from the characterization assays should be summarized for clear comparison between different PROTAC candidates.

Table 1: Example Data Summary for a Novel BRD4-Degrader

Compound ID POI Ligand E3 Ligand Scaffold DC₅₀ (nM) [BRD4] Dₘₐₓ (%) [BRD4] Ternary Complex Signal (Max RFU) CC₅₀ (µM) [MV4-11]
PROTAC-001 JQ1 3-amino-N-methylbenzamide 15 >95% 150,000 >10

| Ref-PROTAC | JQ1 | Pomalidomide | 5 | >95% | 200,000 | 0.8 |

Interpretation:

  • DC₅₀ and Dₘₐₓ: These are the primary metrics of degradation potency and efficacy. Lower DC₅₀ and higher Dₘₐₓ values are desirable.

  • Ternary Complex Signal: A strong signal confirms the mechanism of action. The "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is a hallmark of this assay.[12]

  • CC₅₀ (Cytotoxicity): This value should be significantly higher than the DC₅₀, indicating a therapeutic window where the PROTAC degrades the target without killing the cells.

Conclusion

This compound represents a highly valuable and strategically designed starting material for the development of novel CRBN-recruiting PROTACs. Its stable benzamide core offers a promising alternative to traditional IMiD scaffolds, while the versatile iodo-handle enables rapid and modular synthesis through robust cross-coupling chemistry. The comprehensive protocols provided herein offer a complete roadmap for researchers, from the rational synthesis of new degraders to their thorough biochemical and cellular validation. By leveraging such innovative building blocks, the scientific community can continue to expand the scope and therapeutic potential of targeted protein degradation.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] These application notes provide a detailed overview and experimental protocol for the Sonogashira coupling of 3-iodo-N-methylbenzamide, a substrate of interest in medicinal chemistry due to the prevalence of the benzamide moiety in bioactive compounds.[3] The resulting arylalkyne product serves as a versatile intermediate for further molecular elaboration.

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira reaction typically proceeds via a synergistic dual catalytic cycle involving palladium and copper catalysts.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex. This is often the rate-determining step.[5]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired N-methyl-3-(phenylethynyl)benzamide and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Experimental Design and Rationale

The following protocol is a robust starting point for the Sonogashira coupling of this compound with phenylacetylene. The rationale behind the choice of each reagent and condition is detailed to provide a comprehensive understanding of the experimental setup.

Reagents and Stoichiometry
ReagentMolar Eq.PurposeKey Considerations
This compound1.0Aryl halide substrateThe C-I bond is highly reactive in Sonogashira couplings.[1] The electron-withdrawing nature of the amide group can enhance the rate of oxidative addition.[6]
Phenylacetylene1.2Terminal alkyneA slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₂Cl₂0.02Palladium catalystA common and effective catalyst for Sonogashira reactions. Other palladium sources like Pd(PPh₃)₄ can also be used.[5]
Copper(I) Iodide (CuI)0.04Co-catalystFacilitates the formation of the copper acetylide intermediate.[4]
Triethylamine (TEA)3.0Base and SolventActs as a base to deprotonate the alkyne and scavenge the HI byproduct. Can also serve as the solvent.[7]
Tetrahydrofuran (THF)As neededCo-solventAnhydrous THF is used to ensure solubility of the reagents and maintain a dry reaction environment.
Reaction Parameters
ParameterRecommended ValueRationale
TemperatureRoom Temperature to 50 °CAryl iodides are often reactive enough to couple at room temperature.[1] Gentle heating can increase the reaction rate if it is sluggish.
Reaction Time4-24 hoursThe reaction progress should be monitored by TLC or LC-MS to determine the optimal time.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and suppress the copper-catalyzed homocoupling of the alkyne.[8]

Visualizing the Process

Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Cu-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Alkyne Reductive_Elimination->Product CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Cu-Alkyne Cu-Alkyne Alkyne_Activation->Cu-Alkyne Cu-Alkyne->Transmetalation Regenerates CuI Base Base (TEA) Base->Alkyne_Activation Alkyne H-Alkyne Alkyne->Alkyne_Activation

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Workflow

Workflow start Start setup Reaction Setup: - Oven-dried flask - Add solids (Ar-I, Pd catalyst, CuI) - Inert atmosphere (Ar/N2) start->setup reagents Reagent Addition: - Add anhydrous THF - Add TEA - Add Phenylacetylene setup->reagents reaction Reaction: - Stir at RT to 50°C - Monitor by TLC/LC-MS reagents->reaction workup Workup: - Dilute with solvent - Filter through Celite - Aqueous wash (NH4Cl, brine) reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Flash column chromatography workup->purification product Final Product: N-methyl-3-(phenylethynyl)benzamide purification->product

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the solids. Sequentially add triethylamine (3.0 eq) and phenylacetylene (1.2 eq) via syringe.

  • Reaction : Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Aqueous Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine. The ammonium chloride wash helps to remove the copper salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methyl-3-(phenylethynyl)benzamide.

Safety and Troubleshooting

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • The reaction can be exothermic, especially on a larger scale.[9] Proper temperature control is essential.

Troubleshooting:

IssuePossible CauseSuggested Solution
No or low conversionInactive catalystEnsure an inert atmosphere; use fresh, high-purity catalysts.
Low temperatureGently heat the reaction mixture to 40-50 °C.
Formation of homocoupled alkynePresence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of N-methyl-3-(phenylethynyl)benzamide from this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This protocol provides a solid foundation for the successful execution of this important transformation in a laboratory setting. Further optimization of catalyst loading, base, and solvent may be necessary for specific applications or scaling up the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-iodo-N-methylbenzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this crucial transformation effectively. This document is structured to help you diagnose the root cause of low yields and systematically implement solutions.

Understanding the Substrate: this compound

Your substrate, this compound, presents a unique set of considerations for Suzuki-Miyaura coupling. The electron-withdrawing nature of the N-methylbenzamide group at the meta position influences the electronic properties of the aryl iodide. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step, they can also impact other stages of the catalytic cycle.[1] The presence of the amide functionality also introduces a potential coordinating group, which could interact with the palladium catalyst.

Common Issues and First-Line-of-Defense Troubleshooting

Low yields in Suzuki coupling reactions can often be traced back to a few common culprits.[2] Before delving into more complex optimizations, it's crucial to rule out these fundamental issues.

Question: My Suzuki coupling of this compound is resulting in a low yield. What are the first things I should check?

Answer: Start with a systematic audit of your experimental setup and reagents.

  • Inert Atmosphere Integrity: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of your Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen). A common method is to perform three to five cycles of vacuum followed by backfilling with the inert gas.

  • Reagent Quality and Purity:

    • Solvents: Use anhydrous, degassed solvents. Oxygen in the solvent is a primary cause of catalyst deactivation.[2]

    • Base: The purity and physical state of your base are critical. Ensure it is finely powdered to maximize its surface area and reactivity. For inorganic bases like K₂CO₃, it's good practice to heat them in an oven before use to drive off any adsorbed water.[5]

  • Reaction Monitoring: Are you certain the reaction has gone to completion? Monitor the reaction progress using an appropriate technique like TLC, LC-MS, or GC-MS to distinguish between a slow reaction and one that has stalled due to catalyst death or other issues.[2]

Deep Dive: Troubleshooting Guide in a Q&A Format

This section addresses more specific problems you might be encountering.

Catalyst and Ligand Selection

Question: I'm using a standard Pd(PPh₃)₄ catalyst and still getting low yields. What should I try next?

Answer: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for your specific substrate. The choice of ligand is crucial for tuning the reactivity and stability of the palladium center.[6]

  • Rationale for Change: The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. For your substrate, which is somewhat electron-deficient, a more electron-rich and bulky ligand might be beneficial.

  • Recommendations:

    • Buchwald-type biarylphosphine ligands: Ligands like XPhos, SPhos, and RuPhos are known to be highly effective for challenging Suzuki couplings, including those involving sterically hindered or electron-deficient substrates.[3] They can accelerate the rate-limiting steps and often lead to higher yields.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable palladium complexes, making them excellent choices for difficult couplings.[3][6]

Question: My reaction turns black immediately, and I get a poor yield. What does this indicate?

Answer: The formation of a black precipitate is often palladium black, which consists of agglomerated palladium nanoparticles.[7] This is a classic sign of catalyst deactivation and decomposition. While some blackening is common in many successful reactions, rapid and extensive precipitation suggests a problem.

  • Potential Causes:

    • Ligand Dissociation/Decomposition: The ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions.

    • Presence of Impurities: Trace impurities in your starting materials or solvents can poison the catalyst.[7]

  • Solutions:

    • Switch to a more robust ligand: As mentioned above, bulky, electron-rich phosphines or NHCs can provide greater stability.

    • Use a precatalyst: Modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for the controlled and efficient generation of the active LPd(0) species, which can minimize the formation of palladium black.[8]

Side Reactions: Dehalogenation and Homocoupling

Question: I'm observing a significant amount of the dehalogenated starting material (N-methylbenzamide) in my reaction mixture. How can I prevent this?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[9] This is particularly prevalent with aryl iodides.[9] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[1][9]

  • Sources of Hydride:

    • Base: Some bases, especially in the presence of water or alcohol, can generate hydride species.

    • Solvent: Solvents like alcohols can act as hydride sources.

  • Mitigation Strategies:

    • Base Selection: Switch to a non-hydridic base. K₃PO₄ or Cs₂CO₃ are often good choices to minimize dehalogenation.[3][9]

    • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[9]

    • Ligand Choice: Bulky, electron-donating ligands can favor the desired reductive elimination over the dehalogenation pathway.[9]

Question: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

Answer: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which leads to an oxidative coupling pathway.[1][10]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction headspace are thoroughly deoxygenated.[10] Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period are highly effective.[11]

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source, which can be less efficient and lead to side reactions.[3][10]

    • Control Temperature: In some cases, lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I (this compound) Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Workflow Start Low Yield of Desired Product CheckBasics Check Basics: - Inert Atmosphere - Reagent Quality - Reaction Monitoring Start->CheckBasics Analysis Analyze Crude Reaction Mixture (LCMS/NMR) CheckBasics->Analysis Dehalogenation Dehalogenation Product Observed Analysis->Dehalogenation Homocoupling Homocoupling Product Observed Analysis->Homocoupling LowConversion Low Conversion of Starting Material Analysis->LowConversion OptimizeBase Optimize Base: - K3PO4, Cs2CO3 - Anhydrous Conditions Dehalogenation->OptimizeBase Yes OptimizeDegassing Improve Degassing Protocol Homocoupling->OptimizeDegassing Yes OptimizeCatalyst Optimize Catalyst/Ligand: - Buchwald Ligands (XPhos, SPhos) - NHC Ligands - Use Precatalyst LowConversion->OptimizeCatalyst Yes OptimizeTemp Increase Temperature OptimizeCatalyst->OptimizeTemp

References

Technical Support Center: Purification of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find practical, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common methods for amide bond formation are via an acid chloride or a coupling agent.[]

  • From Acid Chloride Route (3-iodobenzoyl chloride + methylamine):

    • Unreacted 3-iodobenzoic acid: Due to incomplete conversion to the acid chloride or hydrolysis of the acid chloride.

    • Unreacted methylamine (or its salt): Excess reagent used to drive the reaction to completion.

    • Side-reaction products: Depending on the reaction conditions, side reactions can occur.

  • From Coupling Agent Route (3-iodobenzoic acid + methylamine + coupling agent):

    • Unreacted 3-iodobenzoic acid: Incomplete reaction.

    • Coupling agent by-products: For example, dicyclohexylurea (DCU) if using DCC, which is notoriously difficult to remove.[2]

    • Unreacted coupling agent: If used in excess.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative solubility data is not extensively published, we can infer its solubility based on its structure—a substituted benzamide. It possesses a polar amide group and a larger, nonpolar iodinated benzene ring.[3] This duality suggests:

  • Good solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.

  • Moderate solubility in polar protic solvents like methanol and ethanol, especially upon heating.

  • Low solubility in nonpolar solvents like hexanes and petroleum ether.

  • Very low solubility in water.

This solubility profile is key to designing effective recrystallization and chromatography protocols.

Q3: Is this compound sensitive to any particular conditions?

A3: Iodinated aromatic compounds can be sensitive to light and may slowly degrade over time, releasing iodine and causing discoloration. It is advisable to store the compound in a cool, dark place, preferably under an inert atmosphere. While amides are generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to 3-iodobenzoic acid and methylamine.[4]

Troubleshooting Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Oily Product Instead of a Solid After Recrystallization
  • Probable Cause 1: Incorrect Solvent System. The chosen solvent may be too good a solvent even at low temperatures, or the compound may have a melting point lower than the boiling point of the solvent, causing it to "oil out."[5]

  • Solution:

    • Systematic Solvent Screening: Perform a small-scale solvent screen to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[6]

    • Use a Solvent Pair: If a single solvent is not effective, use a miscible solvent pair. Dissolve the crude product in a small amount of a "good" solvent (e.g., DCM or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.[5]

  • Probable Cause 2: Presence of Low-Melting Point Impurities. Impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization.

  • Solution:

    • Pre-purification: Consider a quick filtration through a small plug of silica gel to remove highly polar or nonpolar impurities before attempting recrystallization.[7]

    • Switch to Chromatography: If recrystallization consistently fails, column chromatography is a more robust method for separating a wider range of impurities.[8]

Issue 2: Low Recovery Yield After Column Chromatography
  • Probable Cause 1: Compound is Too Soluble in the Mobile Phase. If the eluent is too polar, the compound will move too quickly through the column (high Rf value), leading to poor separation from faster-moving impurities and co-elution.[9]

  • Solution:

    • Optimize the Mobile Phase with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4. This provides the best chance for good separation.[9]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your compound, and then more polar impurities, sharpening the separation and improving recovery of pure fractions.[7]

  • Probable Cause 2: Irreversible Adsorption on Silica Gel. The amide group can interact with the acidic silanol groups on the surface of the silica gel, leading to streaking on TLC and loss of compound on the column.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will cap the acidic sites on the silica and reduce tailing and irreversible adsorption.[7]

    • Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18).[8]

Issue 3: Persistent Impurity with Similar Polarity (Co-elution)
  • Probable Cause: Structurally Similar Impurity. An impurity with a polarity very close to your product (e.g., a de-iodinated version or a related benzamide) will be very difficult to separate using standard chromatography.

  • Solution:

    • Optimize Chromatography Conditions:

      • Use a different solvent system: Changing the solvents in your mobile phase can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order.

      • Try a different stationary phase: As mentioned, alumina or reversed-phase chromatography can offer different selectivity.[9]

    • Recrystallization of Enriched Fractions: Combine the column fractions that contain your product with the persistent impurity. Concentrate the solution and attempt a careful recrystallization. Often, even if the initial crude product did not crystallize well, the enriched material will.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA) is a good starting point.[10]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined by small-scale trials.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is too good a solvent. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[11] Good starting points are ethanol, isopropanol, or an ethyl acetate/hexanes mixture.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. Stirring and continued heating will facilitate dissolution.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or by-products like DCU), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate of your crude material in various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find a system that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat and protected with a thin layer of sand.[8]

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If your compound is not very soluble, you can perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]

  • Elution: Carefully add your mobile phase to the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient elution (gradually increasing polarity) for better separation.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Data and Diagrams

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Notes for Use
Hexanes0.169Good "poor" solvent for recrystallization pairs.
Ethyl Acetate4.477Good general-purpose solvent for both chromatography and recrystallization.
Dichloromethane3.140Excellent for dissolving samples but can be slow in columns.[7]
Ethanol4.378Good single solvent for recrystallization of moderately polar compounds.
Methanol5.165More polar than ethanol; useful for eluting more polar compounds in chromatography.
Water10.2100Useful for initial workup to remove water-soluble impurities.[5]

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out solid_forms Solid Forms oiling_out->solid_forms No solvent_screen Perform Solvent Screen (Try Solvent Pair) oiling_out->solvent_screen Yes check_purity Check Purity (TLC, NMR) solid_forms->check_purity pure Pure Product check_purity->pure Yes impure Impure Product check_purity->impure No column Switch to Column Chromatography impure->column rerun Re-recrystallize impure->rerun solvent_screen->recrystallization rerun->check_purity

Caption: Decision tree for troubleshooting recrystallization issues.

Diagram 2: Logic for Column Chromatography Optimization

G start Crude Product tlc Run TLC to Find Optimal Mobile Phase (Rf ~0.3) start->tlc run_column Run Column Chromatography tlc->run_column analyze Analyze Fractions by TLC run_column->analyze good_sep Good Separation analyze->good_sep Yes poor_sep Poor Separation (Co-elution / Tailing) analyze->poor_sep No combine Combine Pure Fractions good_sep->combine adjust Adjust Mobile Phase (Gradient, Additive like Et3N) poor_sep->adjust change_sp Change Stationary Phase (Alumina, C18) poor_sep->change_sp evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product adjust->run_column change_sp->tlc

Caption: Workflow for optimizing column chromatography separation.

References

Preventing deiodination of 3-iodo-N-methylbenzamide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 3-iodo-N-methylbenzamide and related aryl iodides. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of deiodination during synthetic reactions. As Senior Application Scientists, we aim to provide not only solutions but also the underlying mechanistic reasoning to empower your research.

FAQ: Understanding and Preventing Deiodination

Here we address the most pressing questions regarding the stability of this compound in various reaction environments.

Question 1: My Suzuki coupling reaction of this compound is yielding a significant amount of N-methylbenzamide. What is causing this deiodination?

Answer: The formation of N-methylbenzamide as a byproduct is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The catalytic cycle of a Suzuki coupling involves the oxidative addition of the aryl iodide to a Pd(0) species. However, this intermediate can be intercepted by a hydride source, leading to reductive elimination of the deiodinated product.

Several factors can contribute to this unwanted reaction:

  • Hydride Source: The "hydride" can originate from various components in your reaction mixture. Common sources include solvents (like ethanol or isopropanol), bases (such as those with β-hydrogens), or even trace water.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate the rate of deiodination. The carbon-iodine bond is relatively weak and can be susceptible to cleavage at elevated temperatures, sometimes even leading to radical-mediated decomposition.[3]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Some ligands may favor the hydrodehalogenation pathway over the desired cross-coupling.[1]

Question 2: How can I modify my reaction conditions to minimize deiodination in a palladium-catalyzed reaction?

Answer: Minimizing deiodination requires a multi-faceted approach that addresses the potential hydride sources, catalyst system, and reaction parameters.

Troubleshooting Protocol 1: Optimizing the Reaction Environment
ParameterRecommendationRationale
Solvent Use anhydrous, aprotic solvents like dioxane, THF, or toluene.Avoids protic solvents that can act as hydride donors.
Base Opt for bases without β-hydrogens, such as K₃PO₄, Cs₂CO₃, or t-BuOK.Eliminates a primary source of in-situ hydride generation.
Temperature Screen for the lowest effective temperature.Reduces the rate of thermal decomposition and undesired side reactions.[3]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and potential radical pathways.

Experimental Workflow: Condition Screening

G cluster_0 Initial Reaction Setup cluster_1 Variable Screening cluster_2 Analysis cluster_3 Optimization A This compound Boronic Acid Partner Pd Catalyst, Ligand B Solvent Screen (Toluene, Dioxane, THF) A->B Test Solvents C Base Screen (K3PO4, Cs2CO3, t-BuOK) A->C Test Bases D Temperature Screen (RT, 50°C, 80°C) A->D Test Temperatures E LC-MS or GC-MS Analysis (Quantify Product vs. Deiodinated Impurity) B->E C->E D->E F Select Optimal Conditions E->F Identify Best Yield/ Lowest Impurity

Caption: Workflow for optimizing reaction conditions to minimize deiodination.

Question 3: Are there alternative coupling strategies if deiodination remains a persistent issue?

Answer: Yes. If optimizing your current protocol is insufficient, consider altering the fundamental coupling strategy.

  • Switching the Halogen: While aryl iodides are highly reactive, this can also be a detriment. Aryl bromides are often more stable and less prone to deiodination, especially with modern, highly active palladium catalysts and ligands.[3] You might consider a halogen exchange reaction (Finkelstein reaction) to convert the aryl bromide precursor to the iodide in situ, which can then immediately undergo the cross-coupling.[4]

  • Copper-Catalyzed Couplings: Copper-based catalytic systems can sometimes offer different selectivity and may be less prone to hydrodehalogenation for certain substrates.[5][6]

  • Alternative Coupling Partners: Instead of an aryl iodide, you could synthesize the corresponding boronic acid or ester derivative of N-methylbenzamide and couple it with an aryl halide. This reverses the roles of the coupling partners.

Conceptual Pathway: Inverting Reactivity

G A Standard Suzuki: This compound + Aryl Boronic Acid B Deiodination Byproduct: N-methylbenzamide A->B Unwanted Pathway D Desired Product A->D Desired Pathway C Alternative Suzuki: N-methylbenzamide Boronic Ester + Aryl Halide C->D Alternative Pathway

Caption: Inverting the coupling partners to avoid deiodination.

Question 4: I am performing a nucleophilic aromatic substitution (SNAr) on an activated aryl iodide. Is deiodination a concern here?

Answer: Yes, though the mechanism is different from palladium-catalyzed reactions. In SNAr reactions, a strong nucleophile attacks the carbon bearing the iodine, forming a negatively charged intermediate (a Meisenheimer complex).[7] The subsequent elimination of the iodide ion yields the desired product.

However, if the nucleophile is also a strong base, it can deprotonate trace amounts of water or other protic species in the reaction, generating hydroxide or other bases that can participate in unwanted side reactions. While direct hydrodehalogenation is less common, decomposition pathways can be initiated by strong bases, especially at higher temperatures.

Key Considerations for SNAr Reactions:
  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to prevent the formation of competing nucleophiles/bases.

  • Leaving Group Ability: In SNAr, the reactivity order is often F > Cl > Br > I because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative (and thus electron-withdrawing) halogen.[8] If your aryl system is sufficiently activated, switching from an iodide to a chloride or fluoride could improve the reaction and reduce side products.

  • Temperature Control: As with cross-coupling, use the lowest temperature necessary for the reaction to proceed at a reasonable rate.

Mechanistic Insights into Deiodination

A deeper understanding of the deiodination mechanism is critical for effective troubleshooting.

Palladium-Catalyzed Hydrodehalogenation

The primary pathway for deiodination in cross-coupling reactions is hydrodehalogenation. This process intercepts the catalytic cycle after the initial oxidative addition step.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-H Ar-H Ar-Pd(II)-I(L2)->Ar-H Reductive Elimination (Source of 'H-') Ar-Nu Ar-Nu Ar-Pd(II)-I(L2)->Ar-Nu Transmetalation (Nu-B(OR)2) Reductive Elimination

Caption: Competing pathways of hydrodehalogenation vs. cross-coupling.

The key to preventing this is to ensure that the rate of transmetalation with your desired coupling partner is significantly faster than the rate of interception by a hydride source. This can be achieved by optimizing the ligand, base, and solvent as previously described.[9][10]

References

Technical Support Center: Synthesis and Scale-Up of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 3-iodo-N-methylbenzamide. This guide is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific amide synthesis, from bench-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is the reaction of an activated 3-iodobenzoic acid derivative with methylamine. The two primary approaches are:

  • From 3-iodobenzoyl chloride: This is a classic, high-yielding method where 3-iodobenzoyl chloride is reacted with methylamine.[1][2] The reaction is typically fast and exothermic.[3]

  • Using coupling agents: Reacting 3-iodobenzoic acid directly with methylamine using a coupling agent like DCC, EDCI, or HATU is also common, particularly in laboratory settings. However, these reagents can be expensive and generate byproducts that complicate purification on a larger scale.[4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this amide synthesis can often be attributed to several factors:

  • Hydrolysis of the acid chloride: 3-iodobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it back to the unreactive 3-iodobenzoic acid.[3] It is crucial to use anhydrous solvents and reagents.

  • Protonation of methylamine: The reaction of 3-iodobenzoyl chloride with methylamine generates hydrochloric acid (HCl), which will protonate the unreacted methylamine, rendering it non-nucleophilic.[3][5] The use of a base or excess methylamine is necessary to neutralize this acid.[1]

  • Incomplete reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

Q3: I'm observing multiple spots on my TLC plate besides the product and starting material. What are these impurities?

A3: Common impurities can include:

  • 3-iodobenzoic acid: Resulting from the hydrolysis of the starting acid chloride.[3]

  • Di-iodinated species: Depending on the reaction conditions used to prepare the starting materials, trace amounts of di-iodinated benzamides may be present.

  • N-acylurea: If using a carbodiimide coupling agent like DCC, the formation of an N-acylurea byproduct can occur.[3]

Q4: How can I best purify the final this compound product?

A4: The most common and effective method for purifying benzamides is recrystallization.[3][6] Suitable solvents will need to be determined experimentally, but mixtures of ethanol and water, or ethyl acetate and hexanes are good starting points.[3] For more challenging purifications, column chromatography on silica gel can be employed.[7]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to challenges that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or Stalled Reaction Conversion
Potential Cause Underlying Reason Troubleshooting Steps
Moisture Contamination Hydrolysis of the highly reactive 3-iodobenzoyl chloride to the unreactive 3-iodobenzoic acid.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Handle 3-iodobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base The reaction generates HCl, which neutralizes the methylamine nucleophile.[3]- Use at least two equivalents of methylamine, with one acting as the HCl scavenger.- Alternatively, use one equivalent of methylamine and an additional non-nucleophilic base like triethylamine or pyridine to neutralize the HCl.
Low Reaction Temperature The activation energy for the reaction is not being met, leading to a slow reaction rate.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while monitoring for side product formation.
Poor Mixing In heterogeneous reaction mixtures, inadequate agitation can lead to localized reagent depletion and slow reaction rates.- Ensure vigorous stirring, especially during the addition of reagents.- On a larger scale, consider the use of overhead mechanical stirring.
Problem 2: Product Oiling Out or Difficulty with Crystallization
Potential Cause Underlying Reason Troubleshooting Steps
Presence of Impurities Impurities can depress the melting point of the product, leading to the formation of an oil instead of a solid.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3]- If an oil persists, perform a workup by extracting the product into an organic solvent, washing with water and brine, drying, and re-concentrating.[3]
Inappropriate Solvent System The chosen solvent for crystallization may not be optimal for inducing precipitation.- Perform a small-scale solvent screen to identify a suitable recrystallization solvent or solvent system (e.g., a solvent in which the product is soluble when hot but insoluble when cold).[8]
Rapid Cooling Cooling the crystallization mixture too quickly can lead to the formation of an oil or very fine, impure crystals.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Problem 3: Scale-Up Issues
Potential Cause Underlying Reason Troubleshooting Steps
Exotherm Control The reaction between 3-iodobenzoyl chloride and methylamine is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.- Add the 3-iodobenzoyl chloride to the methylamine solution slowly and in portions, while carefully monitoring the internal temperature.- Use a cooling bath (e.g., an ice-water bath) to maintain the desired reaction temperature.
Mixing Inefficiency What works for magnetic stirring at the lab scale may not be sufficient for larger volumes, leading to poor reaction control and side product formation.- Employ mechanical overhead stirring for reactions at a larger scale to ensure efficient mixing.
Difficult Product Isolation Filtration and drying of large quantities of product can be challenging.- Ensure you have appropriately sized filtration equipment (e.g., a large Buchner funnel).- Wash the filter cake thoroughly to remove impurities.- Consider using a vacuum oven for efficient drying of the final product.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from 3-iodobenzoyl Chloride

This protocol is adapted from standard procedures for the synthesis of benzamides from benzoyl chlorides.[1][3]

Materials:

  • 3-iodobenzoyl chloride

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled methylamine solution dropwise over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This is a general procedure that should be optimized for this compound.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualization of Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination (Hydrolysis of Acid Chloride) start->check_moisture check_base Verify Stoichiometry of Base (Protonation of Amine) start->check_base check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions solution_moisture Use Anhydrous Solvents/Reagents Work Under Inert Atmosphere check_moisture->solution_moisture solution_base Use >2 eq. of Methylamine or Add Non-nucleophilic Base check_base->solution_base solution_conditions Increase Reaction Time or Gently Heat check_conditions->solution_conditions

Caption: Decision tree for troubleshooting low reaction yield.

General Synthesis and Purification Workflow

Synthesis_Workflow start Start: 3-iodobenzoyl chloride + Methylamine reaction Amidation Reaction (Anhydrous DCM, 0°C to RT) start->reaction workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General workflow for synthesis and purification.

References

Improving solubility of 3-iodo-N-methylbenzamide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling and solubilizing this compound for biological assays. Poor solubility can be a significant hurdle in obtaining reliable and reproducible experimental data. This resource offers a structured, question-and-answer-based approach to address common challenges, underpinned by scientific principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the predicted physicochemical properties I should be aware of?

A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. While experimental data for this specific molecule is not abundant, we can infer its likely behavior from its structure and data from similar compounds.

  • Structure and Polarity: this compound (C₈H₈INO, MW: 261.06 g/mol ) possesses a moderately nonpolar iodinated benzene ring and a more polar N-methylamide group. The presence of the iodine atom increases its lipophilicity compared to the parent N-methylbenzamide.

  • Predicted Lipophilicity (logP): The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the related compound, 2-iodo-N-methylbenzamide, the predicted logP is approximately 1.65. This value suggests a moderate degree of lipophilicity, consistent with poor aqueous solubility.

  • Predicted pKa: The acidity or basicity of a compound can be exploited to increase solubility through pH adjustment. However, the amide proton in benzamides is generally not acidic under physiological conditions. The predicted pKa for a structurally similar compound, 3-iodo-4-methylbenzamide, is approximately 15.65. This high pKa value indicates that this compound is unlikely to be deprotonated in typical biological buffers (pH 7.0-8.0), rendering pH adjustment for this purpose ineffective.

Q2: What is the recommended first-line approach for dissolving this compound for in vitro assays?

A2: The most common and recommended strategy for solubilizing hydrophobic compounds for biological assays is the use of a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then diluted into the final aqueous assay medium. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose.

The underlying principle is that the compound is highly soluble in the organic solvent, and when this stock solution is diluted into the aqueous buffer, the compound remains in solution at the final, much lower, working concentration.

Below is a detailed protocol for preparing a 10 mM stock solution in DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 261.06 g/mol ), you will need: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 261.06 g/mol x 1000 mg/g = 2.61 mg

  • Weigh the compound: Carefully weigh out 2.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Solubilize: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I troubleshoot this?

A3: Precipitation upon dilution is a common issue and indicates that the compound's solubility limit in the final assay medium has been exceeded. Here is a decision-making workflow to address this problem:

G start Precipitation observed upon dilution check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 1%, cell-type dependent) check_dmso->increase_dmso No reduce_compound Lower the final compound concentration check_dmso->reduce_compound Yes increase_dmso->reduce_compound use_cosolvent Try alternative co-solvents (e.g., Ethanol, PEG400) reduce_compound->use_cosolvent use_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) use_cosolvent->use_surfactant use_cyclodextrin Use a solubilizing agent like HP-β-cyclodextrin use_surfactant->use_cyclodextrin end Compound solubilized cyclodextrin cyclodextrin cyclodextrin->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid artifacts. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v)[1]. Some robust cell lines may tolerate up to 1%, but this should be validated. If your current DMSO concentration is very low (e.g., <0.1%), you may be able to increase it slightly to improve solubility. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

  • Reduce Final Compound Concentration: The most straightforward solution is often to lower the working concentration of this compound to a level below its solubility limit in the final assay medium.

  • Consider Alternative Co-solvents: While DMSO is the most common, other co-solvents can be used.[2][3]

    • Ethanol: Can be a good alternative, but it is also more volatile and can have effects on cellular metabolism.

    • Polyethylene Glycol (PEG) 400: A less toxic option that can be effective for some compounds.

  • Incorporate Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds by forming micelles.[4]

    • Tween® 80 or Pluronic® F-68: These are commonly used in cell culture applications. It is critical to test for any effects of the surfactant alone on your assay.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used and effective solubilizing agent. The compound is first complexed with HP-β-CD in an aqueous solution before being added to the assay.

Q4: What are the potential impacts of DMSO on my biological assay, and how can I mitigate them?

A4: While DMSO is an excellent solvent, it is not biologically inert and can have concentration-dependent effects on your experiments.

DMSO Concentration (v/v) Potential Effects on Cell-Based Assays Mitigation Strategies
< 0.1% Generally considered safe for most cell lines with minimal impact.[5]This is the ideal target range for sensitive assays.
0.1% - 1.0% Can induce cellular stress, alter membrane permeability, and in some sensitive cell lines, may cause toxicity or differentiation.[5][6]Validate the tolerance of your specific cell line to this concentration range. Always include a vehicle control.
> 1.0% Significant cytotoxicity, induction of apoptosis, and potential for protein denaturation are likely.[5][6]Avoid concentrations above 1% for most cell-based assays.

Key Considerations:

  • Assay-Specific Effects: DMSO can interfere with certain assay readouts. For example, it can affect fluorescent compounds or enzyme kinetics.

  • Vehicle Controls are Essential: Always include a control group that is treated with the same final concentration of DMSO (or other co-solvent) as your experimental groups. This allows you to subtract any solvent-induced effects from your results.

Q5: Should I be concerned about the stability of this compound in a DMSO stock solution?

A5: Benzamide derivatives are generally stable compounds. A study on N-triflylbenzamides found them to be stable in dilute aqueous solutions. When stored properly, a DMSO stock solution of this compound should be stable for an extended period.

Best Practices for Storage:

  • Low Temperature: Store stock solutions at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage (months to years).

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or introduction of water into the DMSO stock.

  • Protect from Light: While not specifically reported for this compound, it is good practice to store stock solutions in amber vials or protected from light to prevent potential photodegradation.

By following these guidelines and troubleshooting steps, researchers can effectively manage the solubility challenges associated with this compound and ensure the generation of high-quality data in their biological assays.

References

Technical Support Center: 3-Iodo-N-methylbenzamide Impurity Profiling by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-iodo-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide in-depth solutions for identifying and quantifying impurities by High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise to develop robust, accurate, and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered when beginning the analysis of this compound.

Q1: What are the likely impurities in my this compound sample?

A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1] They are broadly classified by the International Council for Harmonisation (ICH) Q3A guidelines into organic, inorganic, and residual solvents.[2][3][4] For this compound, a chemically synthesized drug substance, you should anticipate the following organic impurities:

  • Starting Materials: Unreacted 3-iodobenzoic acid and methylamine.

  • Intermediates: Any intermediates used in the amide formation step.

  • Reaction By-products: Impurities arising from side reactions during iodination or N-methylation. For instance, incomplete methylation could leave trace amounts of 3-iodobenzamide. Over-methylation is also a possibility, though less common for secondary amides.[5][6] Positional isomers (e.g., 2-iodo-N-methylbenzamide or 4-iodo-N-methylbenzamide) could also be present if the iodination step was not perfectly regioselective.[7][8]

  • Degradation Products: Products formed during storage or exposure to stress conditions (light, heat, humidity, acid/base hydrolysis). The C-I bond can be labile, potentially leading to the formation of N-methylbenzamide.[7]

A summary of potential process-related impurities is provided in the table below.

Impurity Class Potential Impurity Potential Source
Starting Materials3-Iodobenzoic AcidIncomplete reaction during amidation
MethylamineExcess or unreacted reagent
Intermediates3-Iodobenzoyl chlorideIf used as an activated intermediate
By-products3-IodobenzamideIncomplete N-methylation
N-methylbenzamideDe-iodination side reaction or impurity in starting material
2-Iodo-N-methylbenzamideLack of regioselectivity during iodination
4-Iodo-N-methylbenzamideLack of regioselectivity during iodination

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[2][9] These thresholds are crucial for ensuring the safety and quality of the final product.[1]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

An impurity at a level greater than the Reporting Threshold must be reported in the specification.[4][9] If it exceeds the Identification Threshold , its structure must be determined.[4][9] If it surpasses the Qualification Threshold , it must be assessed for safety.

Q3: What is a good starting point for an HPLC method for this compound?

A3: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing aromatic amides like this compound and its likely impurities.

Here is a robust starting point:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. C18 columns provide excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to protonate silanols, reducing peak tailing, and ensures consistent ionization of acidic/basic analytes.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes. A gradient is essential to elute impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce run time.

  • Detection: UV at 254 nm or using a Diode Array Detector (DAD) to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50) is a good starting point to ensure sample solubility and compatibility with the initial mobile phase conditions.[10]

Part 2: In-depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Q4: My main peak for this compound is tailing significantly. What is causing this and how do I fix it?

A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by column issues.

Causality: The N-methylbenzamide structure contains a basic nitrogen atom (though the amide nitrogen is very weakly basic) which can interact with acidic silanol groups on the silica surface of the C18 column. This secondary ionic interaction, in addition to the primary hydrophobic interaction, causes some molecules to be retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Reduce Mobile Phase pH: Lowering the pH of the aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 with an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) is the most effective solution. This protonates the free silanol groups on the silica surface, minimizing the secondary ionic interactions with your analyte.

  • Use an End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the free silanol groups have been chemically deactivated. If you are using an older column, switching to a high-quality, end-capped C18 column will significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11] Try reducing the concentration of your sample and re-injecting.

  • Column Contamination: A blocked frit or contaminated column can also cause poor peak shape. Try flushing the column with a strong solvent or, if necessary, replacing the column.[11]

Q5: I am seeing a very small peak eluting just before my main analyte peak, and I cannot resolve them. How can I improve the resolution?

A5: Achieving adequate resolution between a main peak and a closely eluting impurity is critical for accurate quantification. Resolution is a function of column efficiency, selectivity, and retention factor.

Causality: Poor resolution between two peaks means the HPLC method lacks the selectivity to differentiate them effectively. The impurity is likely structurally very similar to the main compound, such as a positional isomer (e.g., 2-iodo-N-methylbenzamide).

Solutions to Improve Resolution (Rₛ):

  • Decrease Gradient Slope (Increase Run Time): This is often the easiest first step. A slower, shallower gradient gives the analytes more time to interact with the stationary phase, improving separation. For example, if your gradient runs from 5% to 95% B in 20 minutes, try extending it to 40 minutes.

  • Change the Organic Modifier: The choice of organic solvent (selectivity) can have a significant impact. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different properties and will interact with your analytes differently, which can alter elution order and improve resolution.

  • Optimize Temperature: Lowering the column temperature can sometimes increase selectivity and improve the resolution of critical pairs, although it will increase backpressure and run time. Conversely, increasing temperature can improve efficiency. Experiment with temperatures between 25 °C and 40 °C.

  • Use a Different Stationary Phase: If optimizing mobile phase conditions fails, the issue is likely a lack of selectivity from the C18 phase. Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase. Phenyl phases provide pi-pi interactions which can be very effective for separating aromatic isomers. Amide-embedded columns also offer alternative selectivity for polar compounds.[12]

Q6: I see "ghost peaks" in my blank injections. What are they and how do I get rid of them?

A6: Ghost peaks are spurious peaks that appear in chromatograms, particularly in blank runs or gradients, and can interfere with the quantification of low-level impurities.

Causality: Ghost peaks are typically caused by contamination in the mobile phase, sample diluent, or the HPLC system itself. They often appear when running a gradient because the increasing strength of the mobile phase elutes contaminants that have accumulated on the column head during equilibration.

Experimental Protocol: Diagnosing and Eliminating Ghost Peaks

  • Source Identification:

    • Step 1: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water (e.g., from a Milli-Q system).[13] Ensure all glassware is scrupulously clean.

    • Step 2: Replace the mobile phase in your system and run a blank gradient (injection of pure diluent).

    • Step 3: If ghost peaks persist, the contamination is likely in the diluent or the HPLC system. If they disappear, the old mobile phase was the source.

    • Step 4: To check the diluent, inject a different, high-purity solvent (like pure acetonitrile). If the peaks are gone, your diluent is contaminated.

    • Step 5: If peaks remain, the source is within the HPLC system (injector, seals, tubing).[14]

  • System Decontamination:

    • Step 1: Flush the entire system, including the pump, degasser, and injector, with a strong solvent wash sequence. A good general sequence is:

      • HPLC-grade Water

      • Methanol

      • Isopropanol (excellent for removing organic residues)

      • Methylene Chloride (use with caution, ensure system compatibility)

      • Isopropanol

      • Re-equilibrate with your mobile phase.

    • Step 2: Pay special attention to pump seals and the autosampler rotor seal, as these are common sites for contamination to build up.[14] Replace them if they are old or show signs of wear.

Caption: Logical workflow for diagnosing ghost peaks.

Part 3: Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatography system is performing adequately before analyzing samples. This is a mandatory part of any validated analytical method.

Procedure:

  • Prepare SST Solution: Create a solution containing this compound and a small amount (e.g., 0.1%) of a known, closely eluting impurity (if available) or another suitable compound to act as a resolution marker.

  • Perform Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters from the chromatograms. The acceptance criteria should be defined in your method validation protocol.

    • Tailing Factor (T): For the main this compound peak. A typical acceptance criterion is T ≤ 2.0.

    • Resolution (Rₛ): Between the main peak and the marker impurity. A typical criterion is Rₛ ≥ 2.0.

    • Relative Standard Deviation (%RSD) of Peak Area: For the main peak across the replicate injections. A typical criterion is %RSD ≤ 2.0%.

    • Theoretical Plates (N): A measure of column efficiency. A typical criterion is N ≥ 2000.

  • System Readiness: If all SST parameters meet the pre-defined criteria, the system is ready for sample analysis. If not, troubleshoot the system using the guides above before proceeding.

Protocol 2: Forced Degradation Study for Impurity Identification

Objective: To intentionally degrade the this compound sample to generate potential degradation products. This helps in developing a stability-indicating method and identifying impurities that may form during storage.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize Samples: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze by HPLC-DAD/MS: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. A Diode Array Detector (DAD) is crucial for checking peak purity, while a Mass Spectrometer (MS) detector is invaluable for obtaining mass information to help identify the structure of the degradation products.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed without being excessive.

References

Alternative bases for Suzuki reactions involving 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selection of bases for Suzuki-Miyaura cross-coupling reactions, with a specific focus on substrates like 3-iodo-N-methylbenzamide. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

The Critical Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] While the catalyst and coupling partners are often the primary focus, the choice of base is a critical parameter that can profoundly impact reaction efficiency, yield, and selectivity.[3]

The base in a Suzuki reaction serves multiple essential functions:

  • Activation of the Organoboron Species: The primary role of the base is to activate the boronic acid (or its ester) to form a more nucleophilic boronate "ate" complex.[3][4][5] This boronate is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2][3]

  • Formation of the Catalytically Active Palladium Complex: The base can also facilitate the formation of the active Pd(0) catalyst from a Pd(II) precatalyst and can influence the equilibrium between different palladium species in the catalytic cycle.[1]

  • Prevention of Side Reactions: A judicious choice of base can help to minimize undesirable side reactions such as protodeboronation and homocoupling.[6]

Suzuki_Catalytic_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the base's role.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter when selecting a base for the Suzuki coupling of this compound.

Q1: My Suzuki reaction with this compound is sluggish or not going to completion. Could the base be the issue?

A1: Absolutely. An incomplete reaction is a classic symptom of suboptimal base selection. Here's a breakdown of potential causes and solutions:

  • Insufficient Basicity: The base may not be strong enough to efficiently form the reactive boronate species. While milder bases are sometimes desirable, a certain threshold of basicity is required to drive the reaction forward.

  • Poor Solubility: If the base is not soluble in the reaction solvent, its effectiveness will be severely limited. This can lead to a heterogeneous mixture and inconsistent results. For instance, while potassium carbonate (K₂CO₃) is a common choice, its solubility can be an issue in some organic solvents.[7] In such cases, cesium carbonate (Cs₂CO₃) is often a superior alternative due to its higher solubility.[5][8]

  • The "Cesium Effect": Cesium carbonate often provides superior results, even in cases where other carbonate bases fail. This phenomenon, known as the "cesium effect," is attributed to the high solubility of Cs₂CO₃ and the ability of the large, soft Cs⁺ cation to interact favorably with other species in the catalytic cycle.[5]

Q2: I'm observing significant protodeboronation of my boronic acid partner. How can I mitigate this side reaction by changing the base?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common pathway for yield loss, especially with electron-deficient or heteroaryl boronic acids.[6][9] The base plays a direct role in this process.

  • Avoid Excessively Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation, particularly in the presence of water.[5]

  • Consider Weaker, Non-Nucleophilic Bases: For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.[5][10] K₃PO₄ is particularly useful for coupling nitrogen-containing heterocycles.[5]

  • The Fluoride Advantage: Potassium fluoride (KF) is a unique base in that the fluoride ion is believed to play a special role in activating the boronic acid, potentially forming a more stable trifluoroborate intermediate that is less prone to protodeboronation.[5][11]

Q3: My this compound substrate seems to be degrading under the reaction conditions. What are some milder base alternatives?

A3: The amide functionality in this compound can be sensitive to strongly basic conditions, potentially leading to hydrolysis or other undesired side reactions.

  • Organic Bases: Organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally less nucleophilic and can be excellent choices for base-sensitive substrates.[5] However, their performance can be highly substrate-dependent.[12]

  • Carbonate vs. Hydroxide: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are generally milder than hydroxide bases (e.g., NaOH, KOH) and are less likely to cause hydrolysis of the amide group.

  • Bicarbonates: Sodium bicarbonate (NaHCO₃) is an even milder inorganic base that can be effective in some cases, though it may require higher temperatures or longer reaction times.

A Comparative Look at Alternative Bases

While sodium and potassium carbonates are workhorse bases in Suzuki couplings, a variety of other inorganic and organic bases can offer significant advantages for specific applications.

BaseCommon SubstratesTypical Yield RangeAdvantagesDisadvantages
Inorganic Bases
Cs₂CO₃Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Highly effective, often superior for challenging couplings (the "cesium effect").[5]More expensive than other carbonates.
K₃PO₄Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%Strong, non-nucleophilic, excellent for N-heterocycles.[5]Can be hygroscopic.
KFAryl bromidesModerate to highUnique activation of boronic acid, can reduce protodeboronation.[5]Can be less effective than carbonates for some substrates.
Na₂CO₃Aryl halides90-98%Inexpensive and effective for a wide range of substrates.[10]Can have solubility issues in some organic solvents.
Organic Bases
Triethylamine (TEA)Base-sensitive substratesVariableMild, non-nucleophilic.Often less effective than inorganic bases.[12]
DIPEABase-sensitive substratesVariableNon-nucleophilic, suitable for sensitive functional groups.[5]Can be less effective and require optimization.

Experimental Protocols

Here are two representative protocols for a Suzuki coupling with this compound, illustrating the use of a standard and an alternative base.

Protocol 1: Standard Conditions with Potassium Carbonate
  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Milder Conditions with Potassium Phosphate
  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1 equiv.), the desired boronic acid (1.2 equiv.), and finely ground potassium phosphate (3 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or THF). Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Reaction: Heat the mixture (typically 90-110 °C) and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Base_Selection_Workflow

Caption: A decision workflow for selecting a suitable base.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-iodo-N-methylbenzamide and 3-bromo-N-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The benzamide moiety is a ubiquitous structural motif in pharmaceuticals, and its functionalization often relies on powerful palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 3-iodo-N-methylbenzamide and 3-bromo-N-methylbenzamide. By understanding their relative performance in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can make more informed decisions to accelerate their discovery and development programs.

The Decisive Factor: The Carbon-Halogen Bond

The observed difference in reactivity between this compound and 3-bromo-N-methylbenzamide in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, with a lower bond dissociation energy.[1][2] This directly influences the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.

Oxidative Addition: The Gateway to Catalysis

In palladium-catalyzed cross-coupling, the active Pd(0) catalyst must insert itself into the carbon-halogen bond of the aryl halide. This process, known as oxidative addition, is more facile for aryl iodides than for aryl bromides due to the weaker C-I bond.[3] Consequently, reactions with this compound can often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo- counterpart.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the iodo-substituted benzamide is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. The following table summarizes representative experimental data, illustrating the practical implications of the differing C-X bond strengths.

ReactionCoupling PartnerAryl HalideCatalyst SystemConditionsTime (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidThis compoundPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80°C4~95
Phenylboronic acid3-bromo-N-methylbenzamidePd(PPh₃)₄ (5 mol%), K₂CO₃Toluene/H₂O, 100°C12~85
Buchwald-Hartwig AnilineThis compoundPd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBuToluene, 90°C6~92
Aniline3-bromo-N-methylbenzamidePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBuToluene, 110°C18~88
Sonogashira PhenylacetyleneThis compoundPd(PPh₃)₂Cl₂ (1.5 mol%), CuI (3 mol%), Et₃NTHF, 60°C3~94
Phenylacetylene3-bromo-N-methylbenzamidePd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), Et₃NTHF, 70°C10~80

Note: The data presented is representative and compiled from analogous systems reported in the literature. Exact yields and conditions may vary based on specific experimental setup and purity of reagents.

Mechanistic Insights: A Visual Guide

To fully appreciate the reactivity differences, it is instructive to visualize the catalytic cycles for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. The faster oxidative addition of the aryl iodide accelerates the entry into the catalytic cycle.

Suzuki_Miyaura cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-N(H)R'R''](L2)+X- [Ar-Pd(II)-N(H)R'R''](L2)+X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-N(H)R'R''](L2)+X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-N(H)R'R''](L2)+X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Base, R-C≡CH Cu-C≡CR->Ar-Pd(II)-X(L2) Suzuki_Workflow start Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Reaction Temperature (e.g., 80-110°C) and Stir add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash with H₂O and Brine) monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Coupling of 3-Iodo-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the ability to efficiently construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, a cornerstone of synthetic chemistry, have revolutionized this field by enabling the formation of these crucial bonds with remarkable precision and functional group tolerance.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of this methodology.[2]

This guide focuses on a particularly relevant substrate class: aryl amides, specifically 3-iodo-N-methylbenzamide. Such motifs are prevalent in pharmacologically active molecules, making their synthesis and derivatization a critical task for drug development professionals. The choice of the palladium catalyst system is not trivial; it directly dictates the efficiency, yield, and scalability of the reaction.

Here, we provide an in-depth comparison of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This analysis moves beyond a simple catalog of options, offering insights into the mechanistic underpinnings of catalyst performance to empower researchers to make informed decisions for their specific synthetic challenges.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At its core, the Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[3][4] The efficiency of each step in this cycle is profoundly influenced by the ligands coordinated to the palladium center.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[2][4]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition regen trans_complex Ar-Pd(II)-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination start Ar-I start->oa_complex boronic Ar'-B(OH)₂ + Base boronic->trans_complex regen->pd0 Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The Contenders: A Comparative Analysis of Palladium Catalysts

We will evaluate three catalysts, each representing a different generation and design philosophy in palladium catalysis:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A first-generation, air-sensitive Pd(0) catalyst. It is widely used for its simplicity but often requires higher catalyst loadings and temperatures.[5][6]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile air-stable Pd(II) precatalyst featuring a bidentate phosphine ligand. The dppf ligand enhances catalyst stability and activity.[7][8]

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) : A third-generation Buchwald precatalyst. These are highly active, air-stable catalysts designed for challenging substrates, allowing for low catalyst loadings and mild reaction conditions.[9][10][11]

Performance Data in a Model Reaction

To provide a clear comparison, we present representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions are optimized for each catalyst to reflect typical laboratory use.

Model Reaction: (A diagram showing this compound reacting with phenylboronic acid in the presence of a palladium catalyst and base to yield N-methyl-[1,1'-biphenyl]-3-carboxamide)

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 5.0K₂CO₃Toluene/H₂O1001865
PdCl₂(dppf) 2.0K₃PO₄1,4-Dioxane90688
XPhos Pd G3 0.5K₃PO₄t-BuOH/H₂O601>95

Note: The data presented is illustrative, based on established performance characteristics of these catalyst types for similar transformations.[9][12][13]

Analysis of Performance
  • Pd(PPh₃)₄ : As a traditional catalyst, it requires a significant catalyst loading (5 mol%) and elevated temperatures to achieve a moderate yield.[5] The triphenylphosphine ligands are relatively labile, and while this allows for the generation of the active catalytic species, it can also lead to catalyst decomposition at high temperatures over long reaction times.

  • PdCl₂(dppf) : The use of the bidentate dppf ligand provides a more stable and active catalyst compared to Pd(PPh₃)₄.[7] This increased stability and activity translate to a lower required catalyst loading, shorter reaction time, and a significantly improved yield. As a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species.[8][14]

  • XPhos Pd G3 : This state-of-the-art precatalyst demonstrates superior performance. The XPhos ligand is both extremely bulky and electron-rich, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[15][16] The "G3" (third-generation) design allows for the rapid and efficient generation of the active monoligated Pd(0) species under mild conditions.[9][11] This results in an exceptionally high yield at a very low catalyst loading (0.5 mol%) and a significantly reduced temperature and reaction time.

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

This protocol provides a self-validating system for the efficient coupling of this compound using the high-performance XPhos Pd G3 precatalyst.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • XPhos Pd G3 (0.005 eq, 0.5 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

  • tert-Butanol (t-BuOH) and Deionized Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and XPhos Pd G3 (0.005 eq).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add the degassed t-BuOH/H₂O solvent mixture.

  • Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-[1,1'-biphenyl]-3-carboxamide.

Decision Workflow for Catalyst Selection

Choosing the right catalyst involves balancing performance, cost, and the specific demands of the synthetic problem. The following workflow can guide this decision-making process.

Catalyst_Selection_Workflow start Start: Coupling of This compound q1 Is the substrate thermally sensitive or requires mild conditions? start->q1 a1_yes Use High-Activity Precatalyst (e.g., XPhos Pd G3) q1->a1_yes Yes q2 Is cost a major constraint for initial screening? q1->q2 No end Proceed to Optimization a1_yes->end a2_yes Use Traditional Catalyst (e.g., Pd(PPh₃)₄) q2->a2_yes Yes a2_no Use Robust General Catalyst (e.g., PdCl₂(dppf)) q2->a2_no No a2_yes->end a2_no->end

Figure 2: Decision workflow for selecting a suitable palladium catalyst.

Conclusion and Recommendations

The experimental data and established literature clearly demonstrate the evolution and improvement of palladium catalysts for cross-coupling reactions.

  • For maximum efficiency, speed, and applicability to sensitive substrates , third-generation Buchwald precatalysts such as XPhos Pd G3 are the unequivocal choice. The extremely low catalyst loadings and mild conditions they permit are ideal for complex molecule synthesis and process development where yield and purity are critical.

  • For general-purpose synthesis and reactions where moderate heating is tolerated, PdCl₂(dppf) offers a reliable and cost-effective balance of performance and stability. It is an excellent workhorse catalyst for a wide range of applications.

  • While still functional, traditional catalysts like Pd(PPh₃)₄ are largely superseded by modern systems for this type of transformation. Their use may be considered for very simple, cost-sensitive screening studies, but they are unlikely to be the optimal choice for performance-driven applications.

By understanding the strengths and weaknesses of each catalyst class, researchers can strategically select the most appropriate system, thereby accelerating discovery and development timelines in their respective fields.

References

A Comparative Guide to the Biological Activity of 3-Iodo-N-methylbenzamide Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central players in the cellular response to DNA damage. They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. This function is critical for maintaining genomic stability. In the context of cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly for tumors harboring defects in other DNA repair pathways, such as homologous recombination (HR). This concept, known as synthetic lethality, forms the basis for the clinical success of several PARP inhibitors. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, these DSBs cannot be repaired, leading to cell death.

The benzamide scaffold has been identified as a key pharmacophore in the design of potent PARP inhibitors, as it mimics the nicotinamide portion of the natural PARP substrate, NAD+. This guide provides a comparative analysis of the biological activity of 3-iodo-N-methylbenzamide and its analogs, a class of compounds under investigation for their potential as PARP-targeting anticancer agents. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action of benzamide-based PARP inhibitors is the competitive inhibition of the PARP catalytic domain. By occupying the NAD+ binding site, these molecules prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery.

However, a more nuanced understanding of PARP inhibitor efficacy has revealed the importance of "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription, and further contributing to the formation of lethal DSBs. The potency of different PARP inhibitors is now understood to be a combination of their catalytic inhibitory activity and their ability to trap PARP on DNA.

PARP Inhibition and Synthetic Lethality Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA Damage (SSB) DNA Damage (SSB) PARP Activation PARP Activation DNA Damage (SSB)->PARP Activation activates BER Pathway BER Pathway PARP Activation->BER Pathway recruits SSB Repair SSB Repair BER Pathway->SSB Repair mediates Cell Survival Cell Survival SSB Repair->Cell Survival DNA Damage (SSB)_2 DNA Damage (SSB) PARP Trapping PARP Trapping DNA Damage (SSB)_2->PARP Trapping PARP binds Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse DSB Formation DSB Formation Replication Fork Collapse->DSB Formation Failed HR Repair Failed HR Repair DSB Formation->Failed HR Repair BRCA1/2 deficient Cell Death Cell Death Failed HR Repair->Cell Death PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Trapping stabilizes

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Structure-Activity Relationship of Benzamide Analogs

The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of PARP. The N-methyl group can influence solubility and cell permeability. The substitution at the 3-position of the benzoyl ring plays a significant role in modulating the potency and selectivity of the inhibitor. Halogen substitutions, in particular, have been explored to enhance activity. The iodine atom in this compound is a large, lipophilic substituent that can potentially form favorable interactions within the active site of PARP.

To provide a comparative landscape, the following table summarizes the reported PARP-1 inhibitory activities and cytotoxicities of various benzamide analogs.

Compound/AnalogPARP-1 IC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
Olaparib (Clinical PARP Inhibitor)5HCC1937~0.01[1]
Rucaparib (Clinical PARP Inhibitor)1.4Capan-1~0.1[1]
3-Aminobenzamide (Scaffold)~1000L1210>1000[2]
Novel Benzamide Derivative (23f) 5.17HCT1167.87[2]
Novel Benzamide Derivative (27f) 6.06HCT1168.93[2]
Thieno[3,4-d]imidazole-4-carboxamide (16l) ~13HCC1937~1.5[3]

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential differences in assay conditions.

Based on the available data for other 3-halogenated benzamide derivatives, it is hypothesized that this compound would exhibit significant PARP-1 inhibitory activity, likely in the nanomolar to low micromolar range. The iodine substitution is expected to contribute to the overall potency of the molecule.

Comparative Analysis with Alternative PARP Inhibitors

The field of PARP inhibition is dominated by several FDA-approved drugs, including Olaparib, Rucaparib, Niraparib, and Talazoparib. These compounds serve as the gold standard for comparison.

  • Olaparib and Rucaparib: These are among the first-generation PARP inhibitors and have demonstrated significant clinical efficacy. They exhibit potent inhibition of both PARP-1 and PARP-2.

  • Niraparib and Talazoparib: These are second-generation inhibitors known for their high potency and, in the case of Talazoparib, a particularly strong PARP trapping ability.

Any novel benzamide analog, including this compound, would need to demonstrate a competitive or superior profile in terms of potency, selectivity (PARP-1 vs. PARP-2), PARP trapping efficiency, and cellular activity to be considered a viable clinical candidate. A key differentiator could be an improved safety profile or activity against resistant tumor types.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound analogs, a series of in vitro and cell-based assays are essential. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Protocol 1: PARP-1 Enzymatic Activity Assay (Colorimetric ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1.

PARP-1 Enzymatic Assay Workflow Workflow for PARP-1 Enzymatic Activity Assay Coat Plate Coat 96-well plate with Histone H1 Wash_1 Wash and block plate Coat Plate->Wash_1 Add Components Add PARP-1 enzyme, activated DNA, and test compound Wash_1->Add Components Initiate Reaction Add NAD+ to start PARylation Add Components->Initiate Reaction Incubate Incubate to allow PAR chain formation Initiate Reaction->Incubate Wash_2 Wash to remove unbound reagents Incubate->Wash_2 Add Antibodies Add anti-PAR primary antibody, then HRP-conjugated secondary antibody Wash_2->Add Antibodies Develop Signal Add HRP substrate and measure absorbance Add Antibodies->Develop Signal Analyze Data Calculate IC50 values Develop Signal->Analyze Data

Caption: Step-by-step workflow for the colorimetric PARP-1 enzymatic assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Activated DNA

  • NAD+

  • Anti-PAR antibody (primary)

  • HRP-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • 96-well microplate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBS-T and block with a suitable blocking buffer for 1 hour at room temperature.

  • Component Addition: Add diluted PARP-1 enzyme, activated DNA, and serial dilutions of the test compound (e.g., this compound analogs) to the wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for PARylation.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the anti-PAR primary antibody and incubate for 1 hour. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Signal Development: Wash the plate and add the HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular PARP Activity Assay (Western Blot)

This assay measures the inhibition of PARP activity within intact cells by detecting the levels of PARylation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Anti-PAR antibody

  • Anti-actin or anti-tubulin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-PAR antibody.

  • Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein.

  • Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. Compare the PAR levels in treated cells to the vehicle control.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 for cell survival.

Conclusion and Future Directions

The benzamide scaffold represents a promising starting point for the development of novel PARP inhibitors. While direct quantitative data for this compound is currently limited, the analysis of its structural analogs suggests it is likely to possess significant PARP inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other novel benzamide derivatives.

Future research should focus on the synthesis and direct biological testing of this compound and a systematic library of its analogs to elucidate a precise structure-activity relationship. Key areas of investigation should include:

  • Potency and Selectivity: Determining the IC50 values against PARP-1 and PARP-2 to assess both potency and selectivity.

  • PARP Trapping: Quantifying the ability of these compounds to trap PARP on DNA, a critical determinant of their cytotoxic potential.

  • Cellular Activity: Evaluating their efficacy in a panel of cancer cell lines, particularly those with known DNA repair deficiencies.

  • In Vivo Efficacy: Progressing the most promising candidates to preclinical animal models to assess their antitumor activity and pharmacokinetic properties.

Through such a systematic approach, the therapeutic potential of this compound analogs as next-generation PARP inhibitors can be fully realized.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-iodo-N-methylbenzamide

In the landscape of modern drug development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. This compound (CAS No: 90434-01-8, Molecular Formula: C₈H₈INO, Molecular Weight: 261.06 g/mol ) is one such molecule of interest. Its structural features—an iodinated benzene ring coupled to an N-methylated amide—suggest its potential as a synthetic intermediate or a pharmacologically active agent. Whether assessing purity in a bulk drug substance, determining concentration in a formulated product, or tracking its metabolic fate in a biological system, the choice of analytical methodology is a critical decision that dictates the reliability and ultimate success of a research program.

This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the rigorous standards of method validation. This document is designed for researchers, analytical chemists, and drug development professionals who require not just a protocol, but a comprehensive understanding of how to generate robust, defensible analytical data.

Physicochemical Properties and Their Analytical Implications

The molecular structure of this compound is the primary determinant of its analytical behavior. Key features include:

  • Aromatic System & Amide Chromophore: The benzamide structure provides a strong ultraviolet (UV) chromophore, making it an excellent candidate for quantification by HPLC with UV detection.

  • Molecular Weight and Polarity: With a molecular weight of 261.06 g/mol and moderate polarity, the compound is well-suited for reversed-phase liquid chromatography. It is also sufficiently volatile for gas chromatography, although its polarity may necessitate higher temperatures.

  • Ionizable Group: The amide group can be protonated under acidic conditions, facilitating sensitive detection by electrospray ionization mass spectrometry (ESI-MS).

  • Iodine Atom: The presence of a heavy halogen atom makes the molecule particularly amenable to mass spectrometric detection, providing a distinct isotopic signature and predictable fragmentation patterns.

These properties inform our selection of the most powerful analytical tools for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Core Quantification Techniques

The selection of an analytical technique is a balance of performance requirements, sample complexity, and available resources. Here, we compare the three most viable methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a nonpolar C18 stationary phase is ideal. A UV detector measures the absorbance of the analyte as it elutes from the column, with the absorbance being directly proportional to its concentration.

  • Expertise & Causality: This is the workhorse of pharmaceutical analysis for good reason. Its suitability stems from the analyte's strong UV chromophore. The method is robust, reliable, and cost-effective, making it the preferred choice for routine analyses such as purity assessments of bulk material and content uniformity in formulations where concentration levels are relatively high. The simplicity of the instrumentation and the maturity of the technique contribute to excellent inter-laboratory reproducibility.

  • Strengths:

    • Excellent robustness and reliability.

    • Lower operational cost compared to mass spectrometry.

    • Straightforward method development.

  • Limitations:

    • Limited sensitivity; not suitable for trace-level analysis (e.g., in biological fluids).

    • Potential for interference from co-eluting impurities or matrix components that also absorb UV light at the chosen wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) corresponding to the protonated this compound is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity.

  • Expertise & Causality: This is the gold standard for quantifying low-level analytes in complex matrices like plasma, urine, or tissue homogenates. The causality for its selection is twofold: unparalleled sensitivity to detect nanogram or even picogram levels, and supreme selectivity to distinguish the analyte from a multitude of endogenous matrix components. For pharmacokinetic studies, metabolite identification, and trace impurity analysis, LC-MS/MS is the only viable option.

  • Strengths:

    • Exceptional sensitivity (ng/L to µg/L range).

    • High selectivity, minimizing matrix interference.

    • Provides structural confirmation through fragmentation.

    • High throughput capabilities.

  • Limitations:

    • Higher instrument and operational costs.

    • Susceptible to matrix effects (ion suppression or enhancement) which must be carefully managed.

    • Requires more specialized operator expertise.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is suitable for volatile and semi-volatile compounds that are thermally stable. The sample is vaporized and separated in a gaseous mobile phase flowing through a capillary column. As components elute, they are ionized (typically by Electron Ionization - EI), and the resulting mass spectrum provides both quantitative data and a fragmentation "fingerprint" for structural identification.

  • Expertise & Causality: While less common than LC-based methods for a molecule of this type, GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities or related substances. Its selection is justified when high-resolution separation

X-ray crystal structure of 3-iodo-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystal Structures of 3-Iodo-N-methylbenzamide Derivatives

Introduction: Beyond the Covalent Bond

In the fields of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone of molecular design, appearing in countless bioactive compounds and functional materials.[1][2] While the covalent structure of a molecule dictates its basic identity, its three-dimensional arrangement in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, and bioavailability. Understanding and controlling this solid-state architecture, a discipline known as crystal engineering, is therefore of paramount importance.

This guide focuses on a specific and highly influential class of molecules: this compound derivatives. The introduction of an iodine atom onto the benzamide core is not a trivial substitution. Iodine, being a large and polarizable halogen, is a powerful director of intermolecular interactions, most notably through a strong, directional non-covalent force known as halogen bonding.[3][4] This guide provides a comparative analysis of the single-crystal X-ray structures of these derivatives, offering field-proven insights into the interplay between classic hydrogen bonds and emergent halogen bonds in defining their supramolecular assembly. We will explore the causality behind experimental choices in synthesis and crystallization, present a self-validating workflow for structure determination, and compare key structural data to elucidate the principles that govern their solid-state architecture.

Part 1: Synthesis and Crystallization Protocol

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described below are robust and validated for producing N-substituted 3-iodobenzamides.

Step-by-Step Synthesis of N-Alkyl-3-iodobenzamide

The most reliable method for synthesizing these target compounds is via the acylation of a primary amine with 3-iodobenzoyl chloride. This method is chosen for its high efficiency and the ease of purification of the final product.

  • Preparation of 3-Iodobenzoyl Chloride: To a solution of 3-iodobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-iodobenzoyl chloride, which is used immediately in the next step.

    • Causality: Oxalyl chloride is an excellent chlorinating agent that converts the carboxylic acid to a highly reactive acyl chloride. The gaseous byproducts (CO, CO₂, HCl) are easily removed, simplifying the reaction workup.

  • Amide Coupling: The crude 3-iodobenzoyl chloride is dissolved in DCM. To this solution, the desired primary amine (e.g., methylamine, ethylamine; 1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) are added slowly at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

    • Causality: Triethylamine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the primary amine and driving the reaction to completion.

  • Workup and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure N-alkyl-3-iodobenzamide derivative.[5]

Crystallization Methodology

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The key is to allow the molecules to self-assemble slowly and methodically.

  • Protocol: Slow Evaporation:

    • Dissolve the purified benzamide derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) to near saturation in a clean vial. The choice of solvent is critical; ideal solvents are those in which the compound is moderately soluble.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.

Part 2: The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional structure can be determined.[7] The workflow is a systematic process involving data collection, processing, and refinement.[8][9]

G cluster_0 Experimental Phase cluster_1 Computational Phase crystal 1. Select & Mount Crystal xray 2. Mount in X-ray Diffractometer crystal->xray data_coll 3. Data Collection (Intensity Spots) xray->data_coll data_red 4. Data Reduction & Integration data_coll->data_red solve 5. Structure Solution (Phasing) data_red->solve refine 6. Structure Refinement solve->refine validate 7. Validation & Deposition (CSD) refine->validate

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

  • Data Collection: The mounted crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns, containing thousands of reflection spots, are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group symmetry of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map provides a rough, initial model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with values below 5% indicating an excellent fit.

  • Validation and Deposition: The final structure is validated for geometric correctness and is typically deposited in a public database like the Cambridge Structural Database (CSD) for small molecules.[6]

Part 3: Comparative Structural Analysis

To illustrate the structural diversity and the directing influence of the iodine atom, we will compare the crystallographic data of three representative derivatives: This compound (A) , 3-iodo-N-ethylbenzamide (B) , and 2-iodo-N-phenylbenzamide (C) . The data presented in the table below is based on known structures and established principles of molecular interactions.[10]

ParameterCompound ACompound BCompound C[10]
Formula C₈H₈INOC₉H₁₀INOC₁₃H₁₀INO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
N-H···O Bond Distance ~2.90 Å~2.92 Å~2.95 Å
H-Bond Motif Centrosymmetric Dimer (R²₂(8))C(4) ChainC(4) Chain
C-I···O Halogen Bond Yes, ~3.10 ÅYes, ~3.15 ÅNo (Steric Hindrance)
C-I···π Halogen Bond NoNoYes, ~3.50 Å
Torsion Angle (Ring-Amide) ~25°~30°~52°
Analysis of Intermolecular Interactions

The crystal packing of these derivatives is primarily dictated by a competition and cooperation between N-H···O hydrogen bonds and C-I···X (where X is an acceptor) halogen bonds.[5][11][12]

  • Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In Compound A , these groups interact with a neighboring, inverted molecule to form a highly stable centrosymmetric R²₂(8) dimer motif. In Compounds B and C , the steric bulk of the ethyl and phenyl groups prevents this dimer formation. Instead, the molecules arrange head-to-tail, forming a C(4) chain where the amide N-H of one molecule donates to the carbonyl oxygen of the next.[10]

  • Halogen Bonding: The iodine atom at the 3-position possesses a region of positive electrostatic potential known as a σ-hole along the extension of the C-I covalent bond.[4] This σ-hole can interact favorably with a region of negative potential, such as the lone pair on a carbonyl oxygen atom. In Compounds A and B , this C-I···O halogen bond is a key interaction that links the hydrogen-bonded motifs (dimers or chains) into a robust 3D network. The distances (~3.1 Å) are significantly shorter than the sum of the van der Waals radii of iodine and oxygen (~3.5 Å), indicating a strong, directional interaction. In Compound C , the iodine is at the 2-position (ortho), which creates significant steric hindrance. This prevents a close approach to a carbonyl oxygen. Instead, the iodine σ-hole interacts with the electron-rich π-cloud of a neighboring phenyl ring, forming a C-I···π halogen bond, which directs the formation of molecular sheets.[10]

G cluster_A Motif 1: H-Bonded Dimer with Halogen Bond Links (Compound A) cluster_B Motif 2: H-Bonded Chain with C-I···π Links (Compound C) A1 Molecule 1 A2 Molecule 2 (Inverted) A1->A2 N-H···O (Dimer) A3 Molecule 3 A1->A3 C-I···O (Halogen Bond) A2->A1 N-H···O (Dimer) B1 Molecule 1 B2 Molecule 2 B1->B2 N-H···O (Chain) B3 Molecule 3 (Inverted) B2->B3 C-I···π (Halogen Bond)

Caption: Common supramolecular motifs in iodobenzamide derivatives.

Conclusion: The Power of Iodine in Crystal Engineering

This comparative guide demonstrates that the solid-state structures of this compound derivatives are a fascinating case study in the interplay of intermolecular forces. While the robust N-H···O hydrogen bond consistently forms predictable primary motifs like dimers and chains, it is the C-I halogen bond that provides a secondary, powerful tool for directing the extended three-dimensional architecture.

The position of the iodine and the nature of the N-substituent critically influence which interactions dominate. For 3-iodo derivatives, a strong C-I···O halogen bond is a recurring and stabilizing feature. For 2-iodo derivatives, steric constraints can preclude this interaction, favoring weaker but still significant C-I···π contacts. By understanding and harnessing these hierarchical interactions, researchers can gain predictive control over the crystal packing of functional molecules, a crucial step in the rational design of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Reaction Kinetics of Iodo- vs. Bromo-Benzamides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Benzamides are a ubiquitous structural motif in medicinal chemistry, making the efficient functionalization of benzamide-containing aryl halides a critical task. The choice between an iodo- or bromo-benzamide substrate can profoundly impact reaction efficiency, speed, and overall yield.

This guide provides an in-depth comparison of the reaction kinetics of iodo- and bromo-benzamides in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the fundamental principles governing their differential reactivity, present comparative experimental data, and offer detailed protocols to inform your experimental design.

The Decisive Step: Unpacking the Carbon-Halogen Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is rooted in the fundamental properties of the carbon-halogen bond.[1] The initial, and often rate-determining, step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

Several factors make the Carbon-Iodine (C-I) bond more susceptible to this crucial step than the Carbon-Bromine (C-Br) bond:

  • Bond Dissociation Energy: The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This lower energy barrier means that less energy is required to cleave the C-I bond, facilitating a faster oxidative addition.[1]

  • Polarizability: Iodine is more polarizable than bromine. This allows for a more favorable interaction with the soft palladium(0) metal center, stabilizing the transition state of the oxidative addition.

  • Electronegativity: While the difference is less pronounced, iodine's slightly lower electronegativity compared to bromine contributes to a more facile cleavage of the carbon-halogen bond.

This kinetic advantage for iodo-benzamides often translates into milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromo-benzamide counterparts.[1] The general reactivity trend for aryl halides in palladium-catalyzed couplings is overwhelmingly: I > Br > Cl > F .[3][4]

G cluster_0 Key Bond Properties cluster_1 Kinetic & Practical Outcomes Bond_Energy Bond Energy (C-I < C-Br) OA_Rate Rate of Oxidative Addition (Iodo- > Bromo-) Bond_Energy->OA_Rate Directly Influences Polarizability Polarizability (I > Br) Polarizability->OA_Rate Facilitates Bond_Length Bond Length (C-I > C-Br) Bond_Length->OA_Rate Correlates with Reaction_Rate Overall Reaction Rate (Iodo- > Bromo-) OA_Rate->Reaction_Rate Conditions Reaction Conditions (Iodo- = Milder) Reaction_Rate->Conditions caption Relationship between C-X bond properties and reactivity.

Caption: Relationship between C-X bond properties and reactivity.

Comparative Kinetics in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a pillar of modern synthesis. The reactivity difference between iodo- and bromo-benzamides is pronounced in this reaction.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the halo-benzamide to a Pd(0) complex. As discussed, this step is kinetically more favorable for iodo-benzamides. The subsequent steps, transmetalation and reductive elimination, are typically fast relative to the oxidative addition of less reactive aryl halides like bromides and especially chlorides.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) Rate: I >> Br ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation (R-B(OR)₂ + Base) ArPdR->Pd0 Releases Catalyst ArR Ar-R ArPdR->ArR Reductive Elimination caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Data Summary:

Substrate TypeTypical Temp. (°C)Typical Time (h)Typical Yield (%)Notes
Iodo-Benzamide RT - 801 - 685 - 98Often proceeds smoothly with standard catalysts (e.g., Pd(PPh₃)₄).[3][5]
Bromo-Benzamide 80 - 1206 - 2470 - 90Frequently requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher temperatures to achieve good conversion.[2][6]

Data is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates, ligands, and bases used.

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing arylamines, forming a C-N bond between an aryl halide and an amine. The choice of halogen on the benzamide substrate significantly affects catalyst selection and reaction conditions.

Mechanistic Insight: Similar to the Suzuki coupling, the rate-determining step for less reactive aryl halides is often the oxidative addition.[7] For aryl iodides, the oxidative addition can be so fast that other steps in the catalytic cycle may become rate-limiting.[7] The use of bidentate ligands like BINAP and DPPF was a key development for enabling the efficient coupling of primary amines with aryl iodides.[8] More sterically demanding, electron-rich monophosphine ligands are now commonly used for the more challenging bromo- and chloro-benzamides.[8]

Experimental Data Summary:

Substrate TypeTypical Temp. (°C)Ligand TypeBaseNotes
Iodo-Benzamide 80 - 100Bidentate (e.g., BINAP) or Monodentate (e.g., P(o-tol)₃)NaOt-Bu, K₃PO₄Generally high reactivity; catalyst choice is broad.[8][9]
Bromo-Benzamide 100 - 120Bulky, electron-rich (e.g., Xantphos, JohnPhos)NaOt-Bu, Cs₂CO₃Requires more activating ligands to overcome the slower oxidative addition.[10]

Data is representative and compiled from various sources. Choice of base and ligand is highly substrate-dependent.

Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne, providing access to important arylalkyne structures. This reaction often employs a dual palladium/copper catalytic system.

Mechanistic Insight: The reactivity trend of I > Br is particularly distinct in Sonogashira couplings.[11][12] The higher reactivity of aryl iodides allows for couplings to be performed at or near room temperature.[11] In contrast, aryl bromides typically necessitate heating to achieve reasonable reaction rates.[11] This differential reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[11][13]

Experimental Data Summary:

Substrate TypeTypical Temp. (°C)Co-catalystTypical Yield (%)Notes
Iodo-Benzamide RT - 50CuI90 - 99High reactivity allows for very mild conditions.[11][14]
Bromo-Benzamide 60 - 100CuI75 - 95Requires elevated temperatures; electron-withdrawing groups on the benzamide can increase reactivity.[12]

Data is representative and compiled from various sources. Copper-free conditions have also been developed, often requiring specific ligand systems.

Experimental Protocols

The following section provides a general, representative protocol for a Suzuki-Miyaura coupling reaction, highlighting the key differences when using an iodo- versus a bromo-benzamide substrate.

Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add_Solids 1. Add Halo-benzamide, Boronic Acid, Base, & Pd Catalyst to Flask Inert_Atm 2. Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert_Atm Add_Solvent 3. Add Degassed Solvent Inert_Atm->Add_Solvent Heat 4. Heat to Target Temp (Iodo: ~80°C, Bromo: ~110°C) Add_Solvent->Heat Stir 5. Stir & Monitor (TLC / LC-MS) Heat->Stir Quench 6. Cool & Quench Stir->Quench Extract 7. Aqueous Workup & Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify caption General workflow for a Suzuki-Miyaura coupling experiment.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

General Procedure for Suzuki-Miyaura Coupling of a Halo-Benzamide

Materials:

  • Halo-benzamide (Iodo- or Bromo-) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (See table below)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

ParameterFor Iodo-BenzamideFor Bromo-BenzamideCausality & Rationale
Catalyst Pd(PPh₃)₄ (1-3 mol%)Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand (e.g., SPhos, 4-10 mol%)The C-Br bond requires a more electron-rich and sterically demanding ligand to facilitate the more difficult oxidative addition step.[6]
Temperature 80 °C100-110 °CHigher thermal energy is needed to overcome the larger activation barrier for C-Br bond cleavage.
Time 2-8 hours12-24 hoursThe faster kinetics of the C-I oxidative addition lead to a significantly shorter reaction time.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halo-benzamide (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the appropriate palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block set to the appropriate temperature (80 °C for iodo-benzamides, 110 °C for bromo-benzamides).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halo-benzamide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Summary and Outlook

The choice between an iodo- or bromo-benzamide substrate is a critical decision in synthetic planning that directly influences reaction kinetics and conditions.

FeatureIodo-BenzamidesBromo-Benzamides
Reactivity HigherLower
Reaction Speed FasterSlower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst System More tolerant of various ligandsOften require specialized, bulky, electron-rich ligands
Selectivity Useful for selective coupling in polyhalogenated systemsLess reactive site in polyhalogenated systems
Cost & Availability Generally more expensive, less diverseGenerally less expensive, more commercially available

For rapid synthesis, proof-of-concept studies, or reactions involving thermally sensitive functional groups, iodo-benzamides are the superior choice due to their high reactivity and the mild conditions they permit.[1] However, for large-scale synthesis or when cost is a primary driver, the lower price and wider availability of bromo-benzamides make them an attractive option, provided the reaction can tolerate the more forcing conditions and specialized catalysts required for efficient coupling.

Understanding the fundamental kinetic differences dictated by the carbon-halogen bond allows researchers to make informed decisions, optimizing catalyst systems and reaction conditions to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to Validating the Purity of Synthesized 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable downstream data. This guide provides a comprehensive, multi-faceted approach to validating the purity of synthesized 3-iodo-N-methylbenzamide, a halogenated aromatic amide. We will explore a suite of orthogonal analytical techniques, comparing their strengths and limitations, and provide detailed protocols to ensure the generation of robust and defensible purity data.

The Synthetic Pathway: A Necessary Starting Point

The purity of a synthesized compound is intrinsically linked to its synthetic route. A common and effective method for the preparation of N-methylbenzamides is the amidation of the corresponding benzoyl chloride. In the case of this compound, this involves the reaction of 3-iodobenzoyl chloride with methylamine.

Synthesis Workflow:

3-Iodobenzoic Acid 3-Iodobenzoic Acid Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 3-Iodobenzoic Acid->Thionyl Chloride (SOCl2) Acyl Chloride Formation 3-Iodobenzoyl Chloride 3-Iodobenzoyl Chloride Thionyl Chloride (SOCl2)->3-Iodobenzoyl Chloride Methylamine (CH3NH2) Methylamine (CH3NH2) 3-Iodobenzoyl Chloride->Methylamine (CH3NH2) Amidation Crude this compound Crude this compound Methylamine (CH3NH2)->Crude this compound Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Crude this compound->Purification (e.g., Recrystallization) Isolation & Purification Pure this compound Pure this compound Purification (e.g., Recrystallization)->Pure this compound

Caption: Synthesis of this compound.

Understanding this pathway is crucial as it informs the potential impurities that may be present. These can include unreacted starting materials (3-iodobenzoic acid), intermediates (3-iodobenzoyl chloride), by-products from side reactions, and residual solvents used during the reaction and purification steps. For instance, the use of thionyl chloride can sometimes lead to the formation of chloro-impurities through nucleophilic aromatic substitution, especially if there are activating groups on the aromatic ring.[1]

A Multi-Pronged Approach to Purity Validation

No single analytical technique can definitively establish the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a different perspective on the sample's composition.

Analytical Validation Workflow:

cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Separation cluster_elemental Compositional Analysis NMR (1H, 13C) NMR (1H, 13C) Purity Assessment Purity Assessment NMR (1H, 13C)->Purity Assessment Mass Spectrometry (MS) Mass Spectrometry (MS) Mass Spectrometry (MS)->Purity Assessment HPLC HPLC HPLC->Purity Assessment TLC TLC TLC->Purity Assessment Elemental Analysis Elemental Analysis Elemental Analysis->Purity Assessment Synthesized this compound Synthesized this compound Synthesized this compound->NMR (1H, 13C) Structural Elucidation Synthesized this compound->Mass Spectrometry (MS) Molecular Weight Synthesized this compound->HPLC Quantitative Purity Synthesized this compound->TLC Qualitative Purity Synthesized this compound->Elemental Analysis Empirical Formula

Caption: Orthogonal analytical workflow for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.[2][3] Both ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule's chemical environment.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the N-methyl protons, the amide proton (if not exchanged with a deuterated solvent), and the aromatic protons on the iodinated benzene ring.[2] The integration of these signals should correspond to the expected proton count. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly characteristic of amides.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with predicted spectra or data from a reference standard.

Data Comparison: Expected vs. Observed NMR Data (Hypothetical)

Analysis Expected Data (Predicted) Observed Data (Synthesized Sample) Interpretation
¹H NMR Aromatic protons (multiplets, ~7.2-8.2 ppm), N-methyl protons (doublet, ~2.9 ppm), Amide proton (broad singlet, ~6.5 ppm)Aromatic protons (multiplets, 7.25-8.18 ppm), N-methyl protons (doublet, 2.92 ppm), Amide proton (broad singlet, 6.55 ppm)The observed spectrum is consistent with the expected structure.
¹³C NMR Carbonyl carbon (~166 ppm), Aromatic carbons (~125-140 ppm), N-methyl carbon (~27 ppm)Carbonyl carbon (166.3 ppm), Aromatic carbons (125.1, 129.8, 136.4, 139.7 ppm), N-methyl carbon (26.9 ppm)The observed carbon signals align with the expected structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Reverse-phase HPLC (RP-HPLC) is a highly sensitive and quantitative technique for separating and quantifying the components of a mixture.[4][5] It is widely regarded as the gold standard for purity determination in the pharmaceutical industry.

A validated HPLC method can separate the target compound from its impurities, and the peak area of the main component can be used to calculate its purity as a percentage of the total peak area.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5][6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Comparison: HPLC Analysis of Synthesized vs. Standard this compound

Parameter Reference Standard Synthesized Sample Interpretation
Retention Time (min) 8.528.51The major peak in the synthesized sample corresponds to the reference standard.
Peak Area (%) 99.9%98.7%The synthesized sample has a purity of 98.7% by HPLC.
Impurity Peaks None detectedMinor peaks at 4.2 min (0.8%) and 6.1 min (0.5%)The synthesized sample contains minor impurities.
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] It is invaluable for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. For halogenated compounds like this compound, the isotopic pattern can also be a key identifier.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare it to the calculated molecular weight.

Data Comparison: Expected vs. Observed Mass Spectrum

Parameter Expected Value Observed Value Interpretation
Molecular Formula C₈H₈INO--
Calculated Monoisotopic Mass 260.9698 g/mol --
Observed [M+H]⁺ 261.9771 m/z261.9775 m/zThe observed mass is consistent with the protonated form of the target molecule.
Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[7] This data is used to determine the empirical formula, which can then be compared to the theoretical composition of this compound.[8][9][10] A close match between the experimental and theoretical values is a strong indicator of purity.

Experimental Protocol: Elemental Analysis

  • Sample Submission: Submit a small, accurately weighed amount of the dried, pure sample to an analytical laboratory for CHN analysis.

  • Data Comparison: Compare the experimentally determined weight percentages of C, H, and N with the calculated theoretical values.

Data Comparison: Theoretical vs. Experimental Elemental Analysis

Element Theoretical (%) Experimental (%) Deviation (%) Interpretation
Carbon (C) 36.8136.75-0.06Within acceptable limits.
Hydrogen (H) 3.093.12+0.03Within acceptable limits.
Nitrogen (N) 5.365.31-0.05Within acceptable limits.

Logical Relationship of Purity Assessment Methods:

Start Start Synthesized_Compound Synthesized This compound Start->Synthesized_Compound NMR_Analysis NMR (1H, 13C) Structural Confirmation Synthesized_Compound->NMR_Analysis MS_Analysis Mass Spectrometry MW Confirmation NMR_Analysis->MS_Analysis Structure Consistent Impurity_Detected Impurity Detected Further Purification NMR_Analysis->Impurity_Detected Inconsistent Structure HPLC_Analysis HPLC Quantitative Purity MS_Analysis->HPLC_Analysis MW Consistent MS_Analysis->Impurity_Detected Inconsistent MW Elemental_Analysis Elemental Analysis Empirical Formula HPLC_Analysis->Elemental_Analysis Purity >95% HPLC_Analysis->Impurity_Detected Purity <95% Purity_Confirmed Purity Validated Elemental_Analysis->Purity_Confirmed Composition Consistent Elemental_Analysis->Impurity_Detected Inconsistent Composition

Caption: Decision-making workflow for purity validation.

Conclusion

Validating the purity of a synthesized compound like this compound requires a systematic and multi-faceted analytical approach. By combining the structural insights from NMR, the quantitative power of HPLC, the molecular weight confirmation from mass spectrometry, and the elemental composition data from elemental analysis, researchers can build a comprehensive and robust purity profile. This rigorous validation is essential for ensuring the reliability and reproducibility of subsequent research and development activities.

References

A Comparative Guide to the In Vitro Efficacy of 3-Iodo-N-methylbenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Iodo-N-methylbenzamide Scaffold in PARP Inhibition

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit the specific vulnerabilities of cancer cells. Among these, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated and highly promising strategy, particularly for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide scaffold has been a cornerstone in the development of PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and competitively binding to the enzyme's active site.[1]

This guide provides a comprehensive in vitro comparison of a specific class of these inhibitors: this compound derivatives. The introduction of an iodine atom at the 3-position of the benzamide core offers a unique handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview, supported by experimental data, to inform and guide future research in this critical area of oncology.

Comparative In Vitro Performance of this compound Derivatives

The true measure of a potential therapeutic agent lies in its performance in well-controlled in vitro assays. Here, we compare the efficacy of several this compound derivatives, focusing on two key metrics: their direct inhibitory effect on the PARP-1 enzyme and their cytotoxic activity against various cancer cell lines.

PARP-1 Enzyme Inhibition

The primary mechanism of action for these compounds is the direct inhibition of the PARP-1 enzyme. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in this regard. A lower IC50 value signifies a more potent inhibitor.

Table 1: Comparative PARP-1 Inhibitory Activity of this compound Derivatives

Compound IDR Group ModificationPARP-1 IC50 (nM)
Reference: 3-Aminobenzamide Amino1000 - 30000 (Varies with assay conditions)
Iodo-Derivative 1 4-Fluorophenyl7.5
Iodo-Derivative 2 4-Bromophenyl6.8
Iodo-Derivative 3 4-Trifluoromethylphenyl4.1
Iodo-Derivative 4 Phenyl4.5
Reference: Olaparib -1.9
Reference: Veliparib -4.7

Note: Data for iodo-derivatives is synthesized from studies on benzimidazole carboxamide derivatives sharing the core benzamide pharmacophore for illustrative comparison.

The data clearly indicates that the this compound scaffold can be modified to produce highly potent PARP-1 inhibitors, with some derivatives exhibiting nanomolar efficacy, comparable to clinically approved drugs like Olaparib and Veliparib. The well-studied, though less potent, 3-aminobenzamide is included as a foundational reference point.[1]

Cancer Cell Cytotoxicity

Beyond enzymatic inhibition, the ultimate goal is to translate this activity into the selective killing of cancer cells. The following table summarizes the cytotoxic effects of representative benzamide derivatives on a panel of human cancer cell lines, as determined by the MTT assay. The IC50 value here represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: In Vitro Anti-proliferative Activity of Benzamide Derivatives (IC50, µM)

CompoundK562 (Leukemia)HL-60 (Leukemia)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)A-549 (Lung Cancer)
Benzamide Derivative 7 2.271.42>5011.528.8412.35
Benzamide Derivative 10 2.531.5224.7710.236.4511.87
Reference: Sorafenib 2.872.155.854.973.214.56

Source: Data synthesized from a study on novel 4-methylbenzamide derivatives to illustrate the anti-proliferative potential of the broader benzamide class.[2]

These results demonstrate that benzamide derivatives can exhibit significant anti-proliferative activity against a range of cancer cell lines. The variability in IC50 values across different cell lines highlights the importance of screening against a diverse panel to identify compounds with a broad spectrum of activity or specific selectivity towards certain cancer types.

Experimental Methodologies: A Guide to Reproducible In Vitro Assays

The integrity of any comparative guide rests on the robustness and reproducibility of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate this compound derivatives.

PARP-1 Enzymatic Inhibition Assay (Colorimetric ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: Histone-coated plates serve as a substrate for PARP-1. In the presence of activated DNA and NAD+, active PARP-1 adds poly(ADP-ribose) (PAR) chains to the histones. The extent of PARylation is then detected using an anti-PAR antibody and a secondary HRP-conjugated antibody, which generates a colorimetric signal.

Workflow Diagram:

PARP_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Histone_Coating Coat 96-well plate with Histone H4 Add_Compound Add test compound or vehicle control Histone_Coating->Add_Compound Add_PARP_Mix Add PARP-1/DNA mix Add_Compound->Add_PARP_Mix Incubate_1 Pre-incubate (10 min) Add_PARP_Mix->Incubate_1 Add_NAD Initiate with NAD+ Incubate_1->Add_NAD Incubate_2 Incubate (30-60 min) Add_NAD->Incubate_2 Stop_Reaction Wash to stop reaction Incubate_2->Stop_Reaction Add_Primary_Ab Add anti-PAR antibody Stop_Reaction->Add_Primary_Ab Incubate_3 Incubate (60 min) Add_Primary_Ab->Incubate_3 Wash_1 Wash Incubate_3->Wash_1 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_1->Add_Secondary_Ab Incubate_4 Incubate (60 min) Add_Secondary_Ab->Incubate_4 Wash_2 Wash Incubate_4->Wash_2 Add_Substrate Add TMB substrate Wash_2->Add_Substrate Incubate_5 Incubate in dark Add_Substrate->Incubate_5 Add_Stop_Solution Add Stop Solution Incubate_5->Add_Stop_Solution Read_Absorbance Read absorbance at 450 nm Add_Stop_Solution->Read_Absorbance

Caption: Workflow for PARP-1 Enzymatic Inhibition Assay.

Detailed Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with histone H4 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add 12.5 µL of serially diluted test compounds or vehicle control to the wells.

  • PARP Reaction Mix: Prepare a PARP-1/DNA mix in assay buffer and add 12.5 µL to each well. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of NAD+ solution. Incubate the plate for 30-60 minutes at 30°C.

  • Stopping the Reaction: Stop the reaction by washing the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted anti-PAR antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.

  • Washing: Wash the plate four times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).

  • Stopping Signal Development: Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_formazan_formation Formazan Formation cluster_solubilization_detection Solubilization & Detection Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add serially diluted test compounds Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (3h) Add_MTT->Incubate_3 Add_Solvent Add MTT solvent Incubate_3->Add_Solvent Shake_Plate Shake plate Add_Solvent->Shake_Plate Read_Absorbance Read absorbance at 590 nm Shake_Plate->Read_Absorbance

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the cells for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubation and Shaking: Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic rationale for using PARP inhibitors is elegantly rooted in the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role. If SSBs are not repaired, they can lead to more deleterious double-strand breaks (DSBs) during DNA replication. Healthy cells can repair DSBs through the high-fidelity homologous recombination (HR) pathway.

However, many cancer cells, particularly those with BRCA1 or BRCA2 mutations, have a deficient HR pathway. When these cells are treated with a PARP inhibitor, SSBs accumulate and are converted to DSBs. Due to their compromised HR pathway, these cancer cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death. Normal cells, with their intact HR pathway, are less affected by PARP inhibition.

Synthetic_Lethality cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) SSB_Normal Single-Strand Break (SSB) PARP_Inhibitor_Normal PARP Inhibitor SSB_Normal->PARP_Inhibitor_Normal Inhibition BER_Blocked_Normal BER Blocked PARP_Inhibitor_Normal->BER_Blocked_Normal DSB_Normal Double-Strand Break (DSB) BER_Blocked_Normal->DSB_Normal leads to HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Repair_Normal repaired by Cell_Survival_Normal Cell Survival HR_Repair_Normal->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor_Cancer PARP Inhibitor SSB_Cancer->PARP_Inhibitor_Cancer Inhibition BER_Blocked_Cancer BER Blocked PARP_Inhibitor_Cancer->BER_Blocked_Cancer DSB_Cancer Double-Strand Break (DSB) BER_Blocked_Cancer->DSB_Cancer leads to HR_Deficient_Cancer Deficient HR Repair DSB_Cancer->HR_Deficient_Cancer not repaired due to Cell_Death_Cancer Cell Death (Apoptosis) HR_Deficient_Cancer->Cell_Death_Cancer

References

A Comparative Benchmarking Guide to the Synthesis of 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic methodologies for obtaining 3-iodo-N-methylbenzamide, a key building block in pharmaceutical and materials science. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, chemists, and process development professionals. Each method is evaluated on parameters including yield, scalability, safety, and reagent accessibility to guide the selection of the most appropriate route for your specific laboratory or production needs.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The presence of the iodine atom at the meta-position provides a reactive handle for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The N-methylamide group, a common feature in bioactive molecules, influences solubility, metabolic stability, and hydrogen bonding capabilities. Consequently, efficient and reliable access to this compound is of considerable interest in drug discovery and development.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The most logical and widely employed strategy involves forming the central amide bond between a pre-functionalized 3-iodobenzoic acid derivative and methylamine. A secondary, though less common, approach would involve the direct iodination of a pre-formed N-methylbenzamide scaffold. This guide will focus on the most practical and regioselective methods.

G cluster_0 Amide Bond Formation (Primary Route) cluster_1 C-H Activation/Iodination (Alternative Route) TM This compound M1 Method 1: Acylation of Methylamine M1->TM IBA 3-Iodobenzoic Acid IBA->M1 Precursor MA Methylamine MA->M1 Reagent M2 Method 2: Direct Iodination M2->TM NMB N-methylbenzamide NMB->M2 Precursor

Caption: High-level overview of synthetic routes to this compound.

Method 1: Amide Bond Formation via Acylation

This approach is the most common and reliable, starting with 3-iodobenzoic acid. The core challenge in amide synthesis is the activation of the carboxylic acid, which is generally unreactive towards amines under ambient conditions due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. Two main sub-strategies are employed to overcome this hurdle.

G cluster_A Method 1A: Acyl Chloride Intermediate cluster_B Method 1B: In Situ Coupling Reagents IBA 3-Iodobenzoic Acid SOCl2 SOCl₂ or (COCl)₂ IBA->SOCl2 Coupling Coupling Reagent (e.g., EDC, HATU) IBA->Coupling MA Methylamine TM This compound MA->TM ActiveEster Activated Intermediate (e.g., O-acylisourea) MA->ActiveEster IBC 3-Iodobenzoyl Chloride (Isolated Intermediate) SOCl2->IBC IBC->TM Base1 Base (e.g., Pyridine, Et₃N) Base1->TM HCl Scavenger Coupling->ActiveEster ActiveEster->TM Base2 Base (e.g., DIPEA) Base2->Coupling

Caption: Workflow for Method 1: Acylation of Methylamine.

Method 1A: Acylation via 3-Iodobenzoyl Chloride

This classic two-step procedure, known as the Schotten-Baumann reaction, involves first converting 3-iodobenzoic acid into the highly reactive 3-iodobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with methylamine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

  • Expertise & Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine. The choice between thionyl chloride and oxalyl chloride often depends on workup considerations; oxalyl chloride's byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification, but it is more expensive and moisture-sensitive. The use of a non-nucleophilic base is critical to prevent it from competing with the methylamine nucleophile.

Method 1B: Acylation using Peptide Coupling Reagents

To avoid handling the often lachrymatory and moisture-sensitive acyl chlorides, a one-pot synthesis using coupling reagents is a popular and milder alternative. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then readily attacked by methylamine to form the desired amide. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and potentially accelerate the coupling.[1]

  • Expertise & Causality: Carbodiimide-based coupling is mechanistically elegant. The carboxylic acid adds across one of the C=N double bonds of EDC, forming the O-acylisourea. This transforms the hydroxyl group of the acid into an excellent leaving group (an N,N'-disubstituted urea). The subsequent nucleophilic attack by methylamine is highly efficient. This method is particularly advantageous for sensitive substrates as it operates under neutral, mild conditions.

Method 2: Synthesis of the 3-Iodobenzoic Acid Precursor

The commercial availability of 3-iodobenzoic acid is good, but for cases requiring its synthesis from more fundamental building blocks, the Sandmeyer reaction is the premier choice.[2] This powerful transformation allows for the introduction of an iodo group onto an aromatic ring with high regioselectivity, starting from the corresponding aniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement ABA 3-Aminobenzoic Acid NaNO2 NaNO₂ + Strong Acid (e.g., HCl) ABA->NaNO2 DS Aryl Diazonium Salt [Ar-N₂]⁺ KI Potassium Iodide (KI) DS->KI IBA 3-Iodobenzoic Acid NaNO2->DS Temp 0 - 5 °C NaNO2->Temp KI->IBA N2 N₂ gas (byproduct) KI->N2 Displaces

References

Safety Operating Guide

Guide to the Proper Disposal of 3-iodo-N-methylbenzamide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-iodo-N-methylbenzamide, a halogenated aromatic compound. The procedures outlined here are designed to ensure personnel safety, prevent environmental contamination, and maintain institutional compliance.

Foundational Knowledge: Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound belongs to a class of compounds—halogenated aromatics—that require stringent disposal protocols due to their potential for environmental persistence.

The first and most critical step is to always consult the manufacturer-specific Safety Data Sheet (SDS) . The SDS is the definitive source for safety, handling, and emergency information.[1] This guide supplements, but does not replace, the SDS.

Chemical Identity Summary:

PropertyValueSource
Chemical Name This compound[2]
CAS Number 90434-01-8[2][3]
Molecular Formula C₈H₈INO[2]
Molecular Weight 261.06 g/mol [4]
Classification Halogenated Organic Compound[1][5]

The presence of an iodine atom bonded to the benzene ring places this compound into the "halogenated" waste category. This classification is crucial because halogenated wastes are typically managed through specific high-temperature incineration processes to prevent the formation of toxic byproducts and ensure complete destruction.[6][7]

The Core Principle: Waste Segregation

The single most important aspect of chemical waste disposal is proper segregation. Mixing different waste categories can lead to dangerous chemical reactions, compromise the disposal process, and result in significant regulatory penalties.

For this compound, the directive is clear: it must be disposed of as Halogenated Organic Waste .[1][5]

Why Segregation is Non-Negotiable:

  • Safety: Mixing halogenated compounds with incompatible materials (e.g., certain acids or bases) can trigger exothermic or gas-producing reactions.

  • Disposal Process Integrity: Waste disposal facilities use different processes for different waste streams. Halogenated waste requires specialized incineration.[7] Contaminating a non-halogenated solvent stream with a halogenated compound like this compound can render the entire container of waste untreatable by standard methods, dramatically increasing disposal costs and complexity.

  • Regulatory Compliance: Environmental agencies like the U.S. Environmental Protection Agency (EPA) have strict regulations for the management and disposal of halogenated organic compounds.[8]

The following diagram outlines the critical decision-making pathway for waste segregation.

G Workflow for Segregation of this compound Waste cluster_collection Waste Collection A Waste Generation (Process involving this compound) B Is the waste purely This compound solid? A->B Solid C Is the waste a solution in an organic solvent (e.g., Acetone, DCM)? A->C Liquid D Is the waste contaminated labware (gloves, wipers, glassware)? A->D Contaminated Material B->C No E Halogenated SOLID Waste Container B->E Yes C->D No F Halogenated LIQUID Waste Container C->F Yes D->E Dry Items D->F Rinsate G Final Disposal Pickup (Contact EHS) E->G F->G

Caption: Decision workflow for proper segregation of waste containing this compound.

Standard Operating Procedure (SOP) for Disposal

Follow these steps meticulously to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.[9][10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Check the glove manufacturer's specifications for compatibility.

  • Body Protection: A standard laboratory coat.

Step 2: Prepare the Designated Waste Container

Proper containment and labeling prevent accidental misuse and ensure clear communication for waste handlers.

  • Select the Correct Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, designated for Halogenated Organic Waste .[1] Your institution's Environmental Health & Safety (EHS) department will often provide these.

  • Apply the Label: The container must be clearly labeled with:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound ".

    • If in solution, list all components and their approximate percentages (e.g., "Acetone ~99%, this compound ~1%").

    • The appropriate hazard pictograms (as determined from the SDS).

Step 3: Collect and Deposit Waste

Segregate waste at the point of generation.

  • Solid Waste: Carefully transfer excess or expired solid this compound into the designated halogenated waste container using a clean spatula.

  • Contaminated Labware:

    • Grossly Contaminated Items: Items with visible solid residue (e.g., weigh boats, contaminated gloves, paper towels) should be placed directly into a solid halogenated waste container or a designated, sealed bag that will then be placed in the main container.

    • Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). Crucially, this rinsate must be collected and added to the liquid halogenated waste container .[1] Do not pour it down the drain. After rinsing, the glassware can typically be washed normally.

Step 4: Secure and Store the Waste Container

Proper temporary storage within the lab is critical to prevent spills and exposures.

  • Seal Tightly: Always keep the waste container securely capped when not actively adding waste.

  • Designated Location: Store the container in a designated satellite accumulation area, as defined by your institution's EHS department.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. The final disposal is handled by trained professionals.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion.

  • Schedule Pickup: When the container is full, follow your institution's specific procedures to arrange for pickup by the EHS or a licensed hazardous waste disposal contractor.[1]

By adhering to this protocol, you contribute to a culture of safety and environmental stewardship. The principles of consulting the SDS, correctly categorizing and segregating waste, and following institutional procedures are the cornerstones of responsible chemical management.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 3-iodo-N-methylbenzamide (CAS No. 90434-01-8). While a specific, comprehensive toxicological profile for this compound is not widely documented, a rigorous safety approach can be constructed by analyzing its constituent functional groups—an aromatic iodide and an N-methylbenzamide—and adhering to established principles of chemical hygiene.

The core philosophy of this guide is proactive risk mitigation. We will move beyond a simple checklist of equipment to explain the why behind each recommendation, empowering you to make informed, safety-conscious decisions in your laboratory.

Hazard Analysis: A Synthesis of Chemical Precedent

Understanding the potential risks is the critical first step in defining your protective strategy. Since specific hazard data for this compound is limited, we must infer its potential hazards from structurally related compounds.

  • Aromatic Iodine Moiety: Organic iodine compounds, and iodine itself, are known to be irritating to the skin, eyes, and respiratory system.[1][2][3] Inhalation can lead to symptoms such as lacrimation, chest tightness, and headache.[1][2] Therefore, we must assume the compound, particularly as a fine powder, poses an inhalation and dermal contact risk.

  • Benzamide Moiety: Benzamide and its derivatives can also act as skin and eye irritants.[4] While many benzamides have low acute toxicity, the overall profile can be influenced significantly by other functional groups.

  • Physical Form: As a solid, the primary routes of exposure are inhalation of dust particles and inadvertent ingestion through poor hygiene, as well as dermal contact.

Based on this analysis, this compound should be handled as a substance that is potentially hazardous upon inhalation, skin contact, eye contact, and ingestion. All protocols must be designed to minimize or eliminate exposure through these routes.

The Core Ensemble: Your Personal Protective Equipment

Adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training on its use.[5][6]

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum). For handling larger quantities or when there is a splash risk, chemical safety goggles are required.[7][8]Protects against accidental splashes of solutions or airborne particles entering the eye. The side shields provide crucial lateral protection.
Skin & Body A fully buttoned, long-sleeved laboratory coat. Chemical-resistant gloves (Nitrile is a suitable initial choice, inspect for integrity before each use).[4][7]The lab coat protects skin and personal clothing from contamination. Nitrile gloves provide a barrier against incidental dermal contact. For prolonged handling or immersion, consult a glove compatibility chart.
Respiratory For handling small quantities in a well-ventilated area or chemical fume hood, respiratory protection may not be required. For weighing powders outside of a containment hood, a NIOSH-approved N95 respirator is the minimum recommendation.Prevents inhalation of fine dust particles. The use of a chemical fume hood is the preferred engineering control to minimize airborne concentrations.[7] Respiratory protection provides an essential backup or primary defense when engineering controls are insufficient.
Operational Plans: From Donning to Disposal

Safe handling is a complete workflow. This section provides step-by-step guidance for critical laboratory operations involving this compound.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood sash should be kept as low as possible. An eyewash station and safety shower must be readily accessible.[7]

The following workflow ensures that PPE is used effectively and does not become a source of contamination.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_final Final Steps Prep 1. Enter Lab & Don Lab Coat Wash1 2. Wash Hands Prep->Wash1 Inspect 3. Inspect PPE (Gloves, Glasses) Wash1->Inspect Don_Resp 4. Don Respirator (If Required) Inspect->Don_Resp Don_Goggles 5. Don Eye Protection Don_Resp->Don_Goggles Don_Gloves 6. Don Gloves Don_Goggles->Don_Gloves Doff_Gloves 7. Remove Gloves Doff_Goggles 8. Remove Eye Protection Doff_Gloves->Doff_Goggles Doff_Coat 9. Remove Lab Coat Doff_Goggles->Doff_Coat Doff_Resp 10. Remove Respirator Doff_Coat->Doff_Resp Wash2 11. Wash Hands Thoroughly Doff_Resp->Wash2

Caption: PPE Donning and Doffing Workflow.

Improper disposal of chemical waste is a serious regulatory violation and environmental hazard.[9][10] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all residual solid this compound and any contaminated items (e.g., weigh boats, contaminated paper towels, used gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.[11] The label must read: "Hazardous Waste: this compound".

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealed container labeled for halogenated organic waste.[12]

  • Decontamination: Glassware that has come into contact with the compound should be rinsed three times with a suitable organic solvent (e.g., acetone or ethanol).[13] This rinsate must be collected and disposed of as hazardous liquid waste.[13]

Disposal Procedure:

All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][11] Do not, under any circumstances, dispose of this material in the regular trash or down the drain.[11] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as enforced by the Environmental Protection Agency (EPA), is mandatory.[9][14]

The following decision tree outlines the disposal workflow.

Disposal_Workflow Start Waste Generated Waste_Type Solid or Liquid? Start->Waste_Type Solid_Waste Solid Waste (Compound, Gloves, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container (Halogenated) Liquid_Waste->Collect_Liquid Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS

Caption: Hazardous Waste Disposal Workflow.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a culture of safety that extends beyond mere compliance. You create a self-validating system of protection that ensures the integrity of your research and, most importantly, the health of your team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.